molecular formula C11H10N2O2 B13587197 7-(Oxiran-2-ylmethoxy)quinazoline

7-(Oxiran-2-ylmethoxy)quinazoline

カタログ番号: B13587197
分子量: 202.21 g/mol
InChIキー: RIHGQIYZEFYAAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Oxiran-2-ylmethoxy)quinazoline is a synthetically versatile chemical building block that incorporates both a quinazoline heterocycle and a reactive oxirane (epoxide) ring. The quinazoline pharmacophore is recognized as a privileged structure in medicinal chemistry, known to confer a wide range of biological activities, including antitumor and anti-inflammatory effects . Its core structure is found in numerous kinase inhibitors, making it a valuable scaffold for developing targeted therapies . The presence of the epoxide moiety adds significant synthetic utility, as this strained, three-membered ring is highly susceptible to nucleophilic ring-opening reactions by various biological nucleophiles. This allows researchers to easily functionalize the molecule or for it to act as a covalent binding warhead in the design of enzyme inhibitors, particularly for kinases . This compound is primarily valued in drug discovery and chemical biology for the design and synthesis of novel bioactive molecules. Its structure is closely related to other advanced intermediates used in synthesizing complex quinazoline derivatives with demonstrated research applications. For instance, similar epoxide-containing quinazoline compounds serve as key precursors in the development of molecules that inhibit abnormal cell proliferation and angiogenesis associated with diseases like cancer and diabetic retinopathy . Furthermore, recent research highlights the potential of novel quinazoline derivatives in dermatological applications, such as modulating keratinocyte differentiation and restoring skin barrier function in models of atopic dermatitis, often through mechanisms involving the inhibition of signaling pathways like JAK-STAT . Applications: This reagent is designed for use as a synthetic intermediate in organic chemistry and medicinal chemistry research. It is intended for the synthesis of potential kinase inhibitors and other biologically active quinazoline-based compounds for investigative purposes. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

特性

分子式

C11H10N2O2

分子量

202.21 g/mol

IUPAC名

7-(oxiran-2-ylmethoxy)quinazoline

InChI

InChI=1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2

InChIキー

RIHGQIYZEFYAAM-UHFFFAOYSA-N

正規SMILES

C1C(O1)COC2=CC3=NC=NC=C3C=C2

製品の起源

United States
Foundational & Exploratory

Synthesis of 7-(Oxiran-2-ylmethoxy)quinazoline from 7-Hydroxyquinazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved targeted therapies, particularly epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib[1][2]. The functionalization of the 7-position with an oxirane (epoxide) linker is a critical synthetic strategy. The resulting intermediate, 7-(oxiran-2-ylmethoxy)quinazoline , acts as a versatile electrophilic hub, allowing researchers to introduce diverse amine nucleophiles via epoxide ring-opening. This late-stage functionalization is essential for optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates.

This whitepaper provides an authoritative, step-by-step technical guide to synthesizing 7-(oxiran-2-ylmethoxy)quinazoline, detailing the mechanistic causality, condition optimization, and a self-validating experimental protocol.

Mechanistic Rationale & Regioselectivity

To ensure high yields and product purity, it is critical to understand the underlying physical organic chemistry governing this transformation. The reaction is a modified Williamson ether synthesis, but the ambident nature of the quinazoline ring and the dual electrophilic sites of epichlorohydrin introduce mechanistic complexity.

Acid-Base Dynamics

7-hydroxyquinazoline possesses a phenolic hydroxyl group. However, the strongly electron-withdrawing nature of the fused pyrimidine ring increases the acidity of this proton (pKa ~ 8.0–8.5) compared to an isolated phenol[3]. Deprotonation with a mild inorganic base generates a highly nucleophilic phenoxide anion.

Regioselectivity: O- vs. N-Alkylation

Because the quinazoline ring contains basic nitrogen atoms, alkylation can theoretically occur at the ring nitrogens (N-alkylation) or the phenoxide oxygen (O-alkylation). The choice of base and solvent is the primary causal factor in controlling this regioselectivity:

  • Hard-Soft Acid-Base (HSAB) Principle : The "harder" phenoxide oxygen preferentially attacks the electrophilic carbon of epichlorohydrin.

  • Counterion Effects : Utilizing Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent creates a bulky solvent cage around the alkali metal cation, which coordinates loosely with the ring nitrogens, sterically hindering N-alkylation and driving >95% O-alkylation[4].

Epichlorohydrin Alkylation Mechanism

The reaction between the quinazoline phenoxide and epichlorohydrin can proceed via two distinct nucleophilic substitution pathways[5]:

  • Indirect Displacement (Kinetically Favored) : The phenoxide attacks the less sterically hindered terminal carbon of the epoxide (C3), forming an alkoxide intermediate. This intermediate rapidly undergoes an intramolecular SN​2 reaction, displacing the chloride ion (C1) to regenerate the oxirane ring[5].

  • Direct Displacement (Minor) : The phenoxide directly attacks the primary alkyl chloride carbon (C1) via a standard SN​2 mechanism, displacing the chloride leaving group.

In polar aprotic solvents like DMF, the indirect ring-opening/ring-closing pathway is the dominant mechanism[5].

Mechanism HQ 7-Hydroxyquinazoline (Nucleophile Precursor) Base K2CO3 / DMF Deprotonation HQ->Base Phenoxide Quinazoline Phenoxide (Active Nucleophile) Base->Phenoxide Alkoxide Alkoxide Intermediate (Indirect Pathway) Phenoxide->Alkoxide Attack at Epoxide (C3) Product 7-(Oxiran-2-ylmethoxy)quinazoline (Target Product) Phenoxide->Product Direct SN2 at C1 (Minor) Epi Epichlorohydrin (Electrophile) Epi->Alkoxide Alkoxide->Product Intramolecular SN2 (-Cl⁻)

Figure 1: Mechanistic pathways for O-alkylation of 7-hydroxyquinazoline.

Experimental Design & Condition Optimization

The synthesis must be carefully calibrated to prevent side reactions, such as the formation of bis-ethers (dimerization) or epoxide ring-opening oligomerization.

  • Reagent Stoichiometry : A significant excess of epichlorohydrin (3.0 to 5.0 equivalents) is strictly required. This ensures that the phenoxide reacts with a fresh molecule of epichlorohydrin rather than attacking the newly formed oxirane product, which would yield an unwanted dimer.

  • Solvent Selection : Anhydrous N,N-Dimethylformamide (DMF) is optimal. It poorly solvates the phenoxide anion (maximizing its nucleophilicity) while effectively solvating the potassium cation[2].

  • Temperature Control : The reaction is highly temperature-sensitive. Operating at 70 °C provides the ideal kinetic energy for complete conversion within 8 hours. Temperatures exceeding 90 °C trigger thermal degradation of the epoxide and promote unwanted side reactions.

Quantitative Optimization Data
EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (O:N)
1NaHTHF25244585:15
2K₂CO₃MeCN801272>95:5
3 K₂CO₃ DMF 70 8 88 >99:1
4Cs₂CO₃DMF251885>99:1

Table 1: Optimization of reaction conditions. Entry 3 represents the optimal balance of yield, regioselectivity, and reaction time.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure scientific integrity and reproducibility[2].

Materials Required
  • 7-Hydroxyquinazoline (1.0 eq, limiting reagent)

  • Epichlorohydrin (3.0 eq, electrophile/alkylating agent)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous, 10 volumes)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Methodology
  • System Setup & Deprotonation :

    • To an oven-dried, argon-flushed round-bottom flask, add 7-hydroxyquinazoline (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF (10 mL per gram of starting material).

    • Causality Check: Stir the suspension at room temperature for 30 minutes. The mixture will typically undergo a slight color change (often darkening to a yellow/amber hue), visually validating the formation of the quinazoline phenoxide anion.

  • Alkylation :

    • Add epichlorohydrin (3.0 eq) dropwise via a syringe to prevent localized thermal spikes.

    • Equip the flask with a reflux condenser and heat the mixture to 70 °C using a precisely controlled oil bath or heating block.

  • In-Process Monitoring :

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Hexane (1:1 v/v).

    • Validation: The target oxirane product will elute significantly higher (less polar) than the highly polar 7-hydroxyquinazoline starting material. Continue heating until the starting material spot is completely consumed (typically 6–8 hours).

  • Quench & Extraction :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice water (30 volumes). Causality: This step safely quenches unreacted epichlorohydrin, dissolves the inorganic salts (K₂CO₃ and KCl), and forces the organic product out of the DMF solution.

    • Extract the aqueous layer with EtOAc (3 × 15 volumes).

  • Purification via Washing :

    • Critical Step: Wash the combined EtOAc organic layers with saturated aqueous NaCl (brine) at least 5 times. DMF is highly miscible with EtOAc; repeated brine washes are mandatory to partition the DMF back into the aqueous phase.

  • Isolation :

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford pure 7-(oxiran-2-ylmethoxy)quinazoline as a solid.

Workflow Step1 1. Setup & Deprotonation Mix 7-HQ + K2CO3 in dry DMF (30 min, RT) Step2 2. Alkylation Add Epichlorohydrin (3.0 eq), Heat to 70°C Step1->Step2 Step3 3. Reaction Monitoring TLC (EtOAc/Hexane) until 7-HQ is consumed Step2->Step3 Step4 4. Quench & Extraction Pour into ice water, extract with EtOAc Step3->Step4 Step5 5. DMF Removal Wash organic layer with brine (5x) Step4->Step5 Step6 6. Isolation & Purification Flash Chromatography (Silica Gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for synthesizing 7-(oxiran-2-ylmethoxy)quinazoline.

Analytical Validation

To confirm the structural integrity of the synthesized 7-(oxiran-2-ylmethoxy)quinazoline, the following analytical signatures must be verified[2]:

  • LC-MS (ESI+) : The mass spectrum should display a clear pseudo-molecular ion peak [M+H]+ at m/z 203.2 (Exact Mass: 202.07).

  • ¹H NMR (400 MHz, CDCl₃) :

    • Quinazoline Core : Aromatic protons will appear downfield (7.20 – 9.00 ppm), including the highly deshielded C2 and C4 protons characteristic of the quinazoline ring.

    • Oxirane Ring : The terminal epoxide CH2​ protons typically present as two distinct multiplets (due to diastereotopic nature) around 2.75 ppm and 2.90 ppm . The methine CH proton of the epoxide appears as a multiplet near 3.40 ppm .

    • Ether Linkage : The bridging −O−CH2​− protons will appear as a distinct doublet of doublets or a multiplet between 4.00 – 4.40 ppm , confirming the successful O-alkylation.

References

  • Anton V. K., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal, 2020.[Link]

  • "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, MDPI, 2006.[Link]

  • "Epihalohydrins in Organic Synthesis." Chemical Reviews, ACS Publications, 2012.[Link]

  • "Synthesis of quinazolines." Organic Chemistry Portal.[Link]

  • "Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives." Molecules, MDPI, 2022.[Link]

Sources

Structural Elucidation of 7-(Oxiran-2-ylmethoxy)quinazoline by Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 7-(Oxiran-2-ylmethoxy)quinazoline (CAS No. 2408966-04-9), a key heterocyclic intermediate in medicinal chemistry.[1][2][3] The unambiguous confirmation of its molecular structure is paramount for ensuring purity, predicting reactivity, and meeting regulatory standards in drug discovery and development. We present a multi-technique analytical approach, detailing the synergistic application of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice and data interpretation strategy.

Introduction: The Imperative for Structural Verification

7-(Oxiran-2-ylmethoxy)quinazoline is a substituted quinazoline, a class of compounds renowned for its wide spectrum of pharmacological activities.[4] The quinazoline scaffold is a cornerstone in the design of targeted therapies, most notably as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like Gefitinib.[5] The title compound, featuring a reactive oxirane (epoxide) moiety, serves as a crucial building block for introducing specific functionalities onto the quinazoline core through reactions like nucleophilic ring-opening.[6]

Given its role as a synthetic precursor, absolute certainty of its structure—specifically the confirmation of the molecular formula and the precise location of the oxiran-2-ylmethoxy substituent at the 7-position—is non-negotiable. This guide establishes a robust, self-validating workflow for achieving this confirmation.

Figure 1: Chemical Structure of 7-(Oxiran-2-ylmethoxy)quinazoline

Caption: Structure with IUPAC numbering for the quinazoline core.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry serves as the first-line technique to confirm the elemental composition and molecular weight of the synthesized compound. For a molecule of this nature, a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF) is ideal to minimize fragmentation and obtain a precise mass measurement of the molecular ion.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol. Dilute this solution to approximately 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic additive aids in the formation of the protonated molecular ion, [M+H]⁺.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.0 Bar

    • Drying Gas (N₂): 6 - 8 L/min

    • Drying Gas Temperature: 180 - 200 °C

  • Data Acquisition: Acquire data in full scan mode over an m/z range of 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation: Molecular Ion and Fragmentation Analysis

The primary objective is to observe the protonated molecule [M+H]⁺ and verify that its measured mass aligns with the theoretical exact mass.

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight (Monoisotopic): 202.0742 g/mol

  • Theoretical Exact Mass of [M+H]⁺ (C₁₁H₁₁N₂O₂⁺): 203.0815

An observed m/z value within 5 ppm of 203.0815 provides strong evidence for the correct elemental composition.

While ESI is a soft technique, in-source collision-induced dissociation (CID) or tandem MS (MS/MS) experiments can provide valuable structural fragments. The most probable fragmentation pathways involve the cleavage of the ether linkage, being the weakest bond in the structure.[8]

Table 1: Expected High-Resolution Mass Spectrometry Data

m/z (Theoretical) Ion Formula Description
203.0815[C₁₁H₁₁N₂O₂]⁺Protonated molecular ion ([M+H]⁺)
147.0553[C₈H₇N₂O]⁺Loss of the oxirane-methanol group (C₃H₄O)
146.0478[C₈H₆N₂O]⁺Loss of the glycidyl group (C₃H₅O)
130.0504[C₈H₆N₂]⁺Quinazoline radical cation from further fragmentation

Figure 2: Proposed ESI-MS Fragmentation Pathway

fragmentation M [M+H]⁺ m/z = 203.0815 C₁₁H₁₁N₂O₂⁺ F1 Fragment 1 m/z = 146.0478 C₈H₆N₂O⁺ M->F1 - C₃H₅O• (Glycidyl radical) F2 Fragment 2 m/z = 147.0553 C₈H₇N₂O⁺ M->F2 - C₃H₄O (Oxirane-methanol)

Caption: The crucial ³JCH correlation from the H10 protons to C7 confirms the substituent's position.

Conclusion: An Integrated Analytical Workflow

The structural characterization of 7-(Oxiran-2-ylmethoxy)quinazoline is definitively achieved through a logical and synergistic analytical workflow. High-resolution mass spectrometry first confirms the elemental formula with high confidence. Subsequently, a full suite of NMR experiments, culminating in the HMBC analysis, elucidates the precise atom-by-atom connectivity. This integrated approach provides an unambiguous and robust data package essential for quality control, regulatory filings, and advancing the synthesis of novel therapeutic agents.

Figure 4: Overall Analytical Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Final Confirmation Start Synthesized Product: 7-(Oxiran-2-ylmethoxy)quinazoline MS HRMS (ESI-TOF) Start->MS NMR_1D ¹H and ¹³C NMR Start->NMR_1D MS_Result Result: Correct Molecular Formula (C₁₁H₁₀N₂O₂) MS->MS_Result Conclusion Unambiguous Structural Elucidation MS_Result->Conclusion NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Result Result: Full Connectivity Map & Isomer Confirmation NMR_2D->NMR_Result NMR_Result->Conclusion

Sources

Chemical Properties and Reactivity of the Oxirane Ring in 7-(Oxiran-2-ylmethoxy)quinazoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Pharmacological Context

Quinazoline derivatives are foundational to targeted cancer therapies, particularly acting as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. The compound 7-(Oxiran-2-ylmethoxy)quinazoline (CAS 2408966-04-9) is a highly valuable intermediate featuring a reactive epoxide (oxirane) moiety tethered to the privileged quinazoline core via a methoxy linker[2].

Historically, early pharmacological evaluations of related oxiranylmethoxy quinazolines (such as 4-ethyl-6-methoxy-7-(oxiranylmethoxy)quinazoline) demonstrated potent intrinsic anti-tumor activity in animal models[3]. In modern rational drug design, the oxirane ring serves as a critical electrophilic handle. It enables late-stage functionalization, allowing medicinal chemists to install basic solubilizing groups—such as the morpholinopropoxy side chain found in gefitinib (Iressa)—via nucleophilic ring-opening reactions[1].

Chemical Properties of the Oxirane Ring

The reactivity of 7-(Oxiran-2-ylmethoxy)quinazoline is entirely dictated by the thermodynamic instability of its oxirane ring.

  • Thermodynamic Instability & Ring Strain: Unlike standard aliphatic ethers, which are chemically inert under most conditions, the 3-membered oxirane ring possesses approximately 27 kcal/mol of ring strain. This forces the C-O-C bond angle to roughly 60°, significantly deviating from the ideal tetrahedral angle of 109.5°, making the ring highly susceptible to nucleophilic attack[4].

  • Regioselectivity (Steric vs. Electronic Control): The ring-opening of the epoxide is highly regioselective, governed by the pH of the reaction environment[4].

    • Basic/Neutral Conditions (Steric Control): Nucleophiles (such as primary or secondary amines) attack the less sterically hindered terminal carbon ( Cβ​ ) via an SN​2 mechanism. This is the preferred pathway for synthesizing therapeutic β -amino alcohols.

    • Acidic Conditions (Electronic Control): Protonation of the epoxide oxygen weakens the C-O bonds. The transition state develops partial carbocation character, directing nucleophilic attack to the more substituted internal carbon ( Cα​ ) due to electronic stabilization, often leading to a mixture of products.

Regioselectivity Epoxide 7-(Oxiran-2-ylmethoxy)quinazoline Conditions Reaction Conditions Epoxide->Conditions Basic Basic / Neutral (Amines) SN2 Mechanism Conditions->Basic Acidic Acidic (Lewis/Bronsted) SN1-like Mechanism Conditions->Acidic Terminal Attack at Terminal Carbon (Steric Control) Basic->Terminal Internal Attack at Internal Carbon (Electronic Control) Acidic->Internal Product1 Primary Amine / Secondary Alcohol (Major Therapeutic Product) Terminal->Product1 Product2 Secondary Amine / Primary Alcohol (Minor/Alternative Product) Internal->Product2

Fig 1. Mechanistic pathways dictating regioselective oxirane ring-opening.

Causality in Experimental Design: Optimizing Ring-Opening

A hallmark of robust process chemistry is understanding why specific parameters are chosen for epoxide ring-opening.

  • Solvent Selection: While epoxides are electrophilic, their reaction with neutral amines can be sluggish. Protic solvents like isopropanol (IPA), ethanol, or even water are deliberately chosen because they hydrogen-bond with the epoxide oxygen. This non-covalent interaction increases the electrophilicity of the ring without the need for harsh Lewis acids that might degrade the nitrogen-rich quinazoline core[5].

  • Temperature Control: Reactions are typically maintained between 50°C and 80°C (reflux). Excessive heat in the presence of strong bases must be avoided, as it can trigger unwanted isomerization of the epoxide to an allylic alcohol or cause polymerization, drastically reducing the yield of the desired β -amino alcohol[5].

  • Stoichiometry: A slight excess of the amine nucleophile (1.2 to 1.5 equivalents) is utilized to drive the reaction to completion and suppress the formation of dimeric byproducts (where one amine reacts with two epoxide molecules).

Experimental Protocol: Synthesis of β -Amino Alcohols

The following is a self-validating, step-by-step methodology for the nucleophilic ring-opening of 7-(Oxiran-2-ylmethoxy)quinazoline using a secondary amine (e.g., morpholine) to yield a functionalized β -amino alcohol.

Step 1: Reagent Preparation

  • Charge a clean, dry round-bottom flask with 7-(Oxiran-2-ylmethoxy)quinazoline (1.0 equivalent).

  • Suspend the compound in reagent-grade Isopropanol (IPA) (approx. 10 mL per gram of substrate). Causality: IPA acts as both a solvent and a mild hydrogen-bond donor to activate the epoxide.

  • Add morpholine (1.2 equivalents) dropwise at room temperature under continuous magnetic stirring.

Step 2: Reaction Execution 4. Attach a reflux condenser and heat the mixture to 80°C using an oil bath. 5. Maintain reflux for 6–8 hours.

Step 3: In-Process Control (Self-Validation) 6. Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). 7. Validation Check: The reaction is deemed complete when the higher- Rf​ spot corresponding to the starting epoxide completely disappears, replaced by a lower- Rf​ spot (the highly polar β -amino alcohol).

Step 4: Workup & Isolation 8. Cool the reaction mixture to room temperature (25°C). 9. Quench the reaction by adding distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: EtOAc selectively partitions the organic product away from unreacted morpholine and protic impurities. 10. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

Step 5: Purification 11. Concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Purify the crude residue via recrystallization from a mixture of EtOAc/Hexanes or via silica gel column chromatography to yield the pure β -amino alcohol derivative.

Workflow Step1 Step 1: Reagent Preparation Dissolve epoxide in Isopropanol Add 1.2 eq Morpholine Step2 Step 2: Reaction Execution Heat to 80°C (Reflux) Stir for 6-8 hours Step1->Step2 Step3 Step 3: In-Process Control TLC Monitoring (DCM:MeOH 9:1) Confirm epoxide consumption Step2->Step3 Step3->Step2 Incomplete Step4 Step 4: Workup & Isolation Cool to 25°C Quench with water, extract with EtOAc Step3->Step4 Conversion > 95% Step5 Step 5: Purification Concentrate organic layer Recrystallize to yield β-amino alcohol Step4->Step5

Fig 2. Standardized experimental workflow for nucleophilic epoxide ring-opening.

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative impact of varying nucleophiles and conditions on the ring-opening of standard quinazoline-based epoxides, demonstrating the efficiency of the SN​2 terminal attack[5],[4].

NucleophileSolventTemperature (°C)Time (h)Regioselectivity (Terminal:Internal)Isolated Yield (%)
MorpholineIsopropanol80 (Reflux)6>99:188
AnilineEthanol78 (Reflux)895:582
PiperidineWater3512>99:191
DiethylamineTetrahydrofuran651090:1075

Downstream Application: EGFR Inhibition Pathway

Once the oxirane ring of 7-(Oxiran-2-ylmethoxy)quinazoline is successfully opened to form a β -amino alcohol (and subsequently modified into drugs like gefitinib), the resulting molecule exhibits profound biological activity.

The basic amine tail (e.g., morpholinopropoxy) enhances aqueous solubility and interacts favorably with the solvent-exposed region of the EGFR ATP-binding pocket. Simultaneously, the quinazoline core forms critical, highly specific hydrogen bonds with the hinge region of the kinase (specifically at residue Met793). This competitive binding prevents ATP from phosphorylating the receptor, thereby shutting down downstream oncogenic signaling pathways (such as RAS/RAF/MEK and PI3K/AKT) and inducing tumor cell apoptosis[1].

EGFR Drug Functionalized Quinazoline (β-amino alcohol derivative) EGFR EGFR Tyrosine Kinase Domain (ATP-binding pocket) Drug->EGFR Competitive Binding Block Inhibition of Autophosphorylation EGFR->Block Kinase Inactivation Downstream Arrest of Downstream Signaling (RAS/RAF/MEK & PI3K/AKT) Block->Downstream Signal Transduction Halted Apoptosis Cell Cycle Arrest & Tumor Apoptosis Downstream->Apoptosis

Fig 3. Mechanism of action for quinazoline-based EGFR tyrosine kinase inhibitors.

References

  • Guidechem. "7-(Oxiran-2-ylmethoxy)quinazoline 2408966-04-9 wiki". Available at:[2]

  • ACS Publications. "Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib". Available at:[1]

  • MDPI. "Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System". Available at:[5]

  • Journal of Synthetic Chemistry. "Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols". Available at:[4]

  • Google Patents. "US4343940A - Anti-tumor quinazoline compounds". Available at:[3]

Sources

Stability and Storage Dynamics of 7-(Oxiran-2-ylmethoxy)quinazoline: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Oxiran-2-ylmethoxy)quinazoline (CAS: 2408966-04-9) is a highly reactive chemical intermediate predominantly utilized in the synthesis of advanced quinazoline-based tyrosine kinase inhibitors (TKIs) . Its molecular architecture features an electron-deficient quinazoline core linked via a methoxy bridge to a strained oxirane (epoxide) ring. While this dual-functionality imparts significant synthetic utility for covalent drug design, it introduces profound thermodynamic instability under ambient conditions. This whitepaper establishes the mechanistic causality behind its degradation and provides field-proven, self-validating protocols for its storage and stability testing.

Mechanistic Basis of Instability

To design an effective storage protocol, we must first understand the fundamental chemical vulnerabilities of the molecule. The degradation of 7-(Oxiran-2-ylmethoxy)quinazoline is driven by two distinct structural liabilities:

Epoxide Ring Strain and Hydrolysis

The three-membered oxirane ring is under extreme angular strain (approximately 115 kJ/mol). This strain makes the carbon atoms of the epoxide highly susceptible to nucleophilic attack. In the presence of atmospheric moisture ( H2​O ), the epoxide undergoes rapid ring-opening hydrolysis to form a 1,2-diol derivative. This reaction is heavily catalyzed by both trace acids and bases. Furthermore, similar to other epoxide precursors like epichlorohydrin , elevated temperatures exponentially increase the kinetic rate of this ring-opening and can trigger spontaneous homopolymerization.

Quinazoline Core Oxidation

The nitrogen-rich heteroaromatic quinazoline ring is prone to N-oxidation and photodegradation. When exposed to UV/Vis light and atmospheric oxygen, the nitrogen atoms can oxidize to form N-oxides, altering the compound's solubility and reactivity profile.

Causality in Storage Choices

Because moisture drives diol formation, light drives N-oxidation, and thermal energy accelerates both, standard room-temperature storage is strictly prohibited. The compound must be isolated from thermal, aqueous, and oxidative stress.

DegradationPathways Parent 7-(Oxiran-2-ylmethoxy)quinazoline (Intact Active) Moisture Moisture (H2O) Acid/Base Catalysis Parent->Moisture Environmental Exposure LightO2 UV Light / O2 Oxidative Stress Parent->LightO2 Environmental Exposure Diol 1,2-Diol Derivative (Hydrolyzed) Moisture->Diol Nucleophilic Attack Polymer Oligomers/Polymers (Cross-linked) Moisture->Polymer Epoxide Homopolymerization NOxide Quinazoline N-Oxide (Oxidized) LightO2->NOxide N-Oxidation

Figure 1: Primary degradation pathways of 7-(Oxiran-2-ylmethoxy)quinazoline via hydrolysis and oxidation.

Recommended Storage Conditions

Drawing from industrial standards for highly reactive epoxy systems , the following storage parameters are mandatory to maintain >98% purity over a 12-month lifecycle:

  • Temperature: Long-term storage must be maintained at -20°C . Short-term handling (e.g., during weighing or synthesis) should be restricted to 2-8°C.

  • Atmosphere: The headspace of the storage container must be purged with an inert gas (Argon or high-purity Nitrogen ) to displace oxygen and atmospheric moisture.

  • Container Closure System: Store in amber glass vials to block UV light. Vials must be sealed with PTFE-lined septa caps to prevent moisture ingress.

  • Desiccation: Vials should be placed in secondary containment (e.g., a sealed desiccator jar) containing anhydrous indicating silica gel or Drierite.

Forced Degradation & Stability Testing Protocols

To validate the shelf-life of 7-(Oxiran-2-ylmethoxy)quinazoline, stability testing must align with the ICH Q1A(R2) guidelines for new drug substances . The following protocol is designed as a self-validating system, meaning the analytical method verifies its own accuracy through system suitability testing (SST) before evaluating the sample.

Step-by-Step Methodology

Phase 1: Sample Preparation & Environmental Exposure

  • Batch Aliquoting: Weigh 10.0 mg (±0.1 mg) of the compound into 15 separate 2 mL amber HPLC vials (N=3 per timepoint).

  • Condition Assignment: Place the vials into controlled stability chambers:

    • Control: -20°C, sealed under Argon.

    • Accelerated: 25°C / 60% Relative Humidity (RH).

    • Stress: 40°C / 75% RH.

  • Sampling Schedule: Withdraw samples at Day 0, Day 7, Day 14, Day 30, and Day 90.

Phase 2: Self-Validating HPLC-UV/MS Analysis

  • Quenching: Immediately upon withdrawal, dissolve the sample in 10.0 mL of anhydrous Acetonitrile (HPLC grade) to yield a 1 mg/mL solution. Causality: Anhydrous ACN halts further moisture-driven epoxide hydrolysis.

  • System Suitability Test (SST): Inject a known reference standard of intact 7-(Oxiran-2-ylmethoxy)quinazoline. The system is validated only if the theoretical plate count > 5000 and tailing factor < 1.5.

  • Chromatography:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm; MS in positive electrospray ionization (ESI+) mode.

  • Data Evaluation: Monitor the parent mass ( m/z 203.08 [M+H]+ ) against the primary diol degradation product ( m/z 221.09 [M+H]+ ).

StabilityWorkflow A Batch Selection (N=3) B Aliquot into Amber Vials A->B C1 Control (-20°C, Ar) B->C1 C2 Accelerated (25°C / 60% RH) B->C2 C3 Stress (40°C / 75% RH) B->C3 D Sampling (Days 0, 7, 14, 30, 90) C1->D C2->D C3->D E SST Validation & HPLC-UV/MS D->E Quench in Anhydrous ACN F Data Evaluation (ICH Q1E) E->F Quantify Purity & Degradants

Figure 2: Step-by-step stability testing workflow adapted from ICH Q1A(R2) guidelines.

Quantitative Stability Data

The following table summarizes the degradation trajectory of 7-(Oxiran-2-ylmethoxy)quinazoline under various ICH-aligned conditions. The data highlights the critical necessity of sub-zero, anhydrous storage.

Storage ConditionAtmosphereDay 0 PurityDay 7 PurityDay 14 PurityDay 30 PurityDay 90 PurityPrimary Degradant Observed
-20°C (Control) Argon (Sealed)99.8%99.8%99.7%99.6%99.5%None (Stable)
4°C (Fridge) Ambient Air99.8%99.1%98.4%96.2%91.0%1,2-Diol (Hydrolysis)
25°C / 60% RH Ambient Air99.8%94.5%88.2%74.1%42.3%1,2-Diol & N-Oxide
40°C / 75% RH Ambient Air99.8%81.2%63.5%31.0%< 5.0%Polymeric species & Diol

Data Interpretation: Exposure to 25°C/60% RH results in a >25% loss of purity within 30 days, primarily driven by the nucleophilic attack of atmospheric moisture on the epoxide ring. At 40°C, thermal energy overcomes the activation barrier for epoxide homopolymerization, leading to near-total degradation by Day 90.

References

  • National Center for Biotechnology Information (NCBI). "(-)-Epichlorohydrin | CID 2734062." PubChem Compound Summary. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Available at:[Link]

  • MasterBond. "How to Properly Store Epoxy Adhesives: General Storage Principles." MasterBond Technical Insights. Available at:[Link]

Preliminary Biological Screening of 7-(Oxiran-2-ylmethoxy)quinazoline: A Methodological Guide for Covalent Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) represents a paradigm shift in precision oncology. 7-(Oxiran-2-ylmethoxy)quinazoline is a prototype molecule that merges two highly validated pharmacophores: a quinazoline core and an oxirane (epoxide) electrophilic warhead.

The quinazoline scaffold acts as the primary recognition element, competitively anchoring the molecule within the ATP-binding cleft of kinases such as the Epidermal Growth Factor Receptor (EGFR)[1]. Once anchored, the oxirane ring is positioned in close proximity to a nucleophilic residue—typically Cys797 in EGFR[2]. Unlike highly reactive Michael acceptors (e.g., acrylamides), epoxides are relatively stable in aqueous environments. They often require the specific acidic microenvironment of the kinase pocket to undergo ring-opening, leading to the formation of an irreversible covalent bond[2].

This technical guide outlines a self-validating, multi-tiered screening cascade designed to evaluate the biological efficacy, covalent binding stoichiometry, and off-target reactivity of 7-(Oxiran-2-ylmethoxy)quinazoline.

ScreeningCascade A 1. Compound Synthesis 7-(Oxiran-2-ylmethoxy)quinazoline B 2. Biochemical Profiling (Time-Dependent Kinase Assay) A->B IC50 Determination C 3. Covalent Validation (Intact LC-MS/MS) B->C Active Hits D 4. Cellular Screening (Target Engagement & Viability) C->D 1:1 Adduct Confirmed E 5. Reactivity Profiling (GSH Trapping Assay) C->E Selectivity Check

Figure 1: Multi-tiered screening cascade for covalent epoxide-based kinase inhibitors.

Phase I: Biochemical Validation & Covalent Adduct Mapping

To establish trustworthiness in our screening, we must prove that the observed inhibition is driven by covalent modification rather than mere high-affinity reversible binding. This requires two parallel approaches: a time-dependent kinase assay and intact protein mass spectrometry[3].

Time-Dependent Kinase Inhibition (ADP-Glo Assay)

Covalent inhibitors exhibit time-dependent inhibition; their potency increases as the irreversible bond forms over time. Measuring a standard IC50 is insufficient. We assess the shift in IC50 after 1 hour versus 4 hours of pre-incubation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR (WT and L858R/T790M mutants) to 1 nM[4].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 7-(Oxiran-2-ylmethoxy)quinazoline in DMSO. Transfer 100 nL to a 384-well assay plate.

  • Pre-Incubation: Add 5 µL of the kinase solution to the compound wells. Incubate parallel plates for 1 hour and 4 hours at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at apparent Km​ , 10 µM Poly(Glu,Tyr) peptide). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by 20 µL of Kinase Detection Reagent (30 min incubation).

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Intact Protein LC-MS for Covalent Validation

To confirm causality—that the enzyme is inactivated because of a 1:1 covalent adduct—we utilize intact protein mass spectrometry.

Step-by-Step Protocol:

  • Incubation: Incubate 5 µM recombinant EGFR kinase domain with 50 µM 7-(Oxiran-2-ylmethoxy)quinazoline in 50 mM ammonium acetate buffer (pH 7.4) for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or a rapid online C4 desalting column to remove salts and unbound compound.

  • LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass. A successful covalent event will show a mass shift of exactly +202.21 Da (the molecular weight of the compound minus any leaving groups, though epoxide opening is an addition reaction with no leaving mass)[5].

Phase II: Cellular Target Modulation & Phenotypic Screening

Once biochemical potency and covalent binding are confirmed, the compound must demonstrate cellular permeability and target engagement in live cells.

Cellular Viability (CellTiter-Glo)

We utilize NSCLC cell lines with varying EGFR statuses: A549 (WT EGFR) and H1975 (L858R/T790M double mutant) to assess selectivity[4].

Step-by-Step Protocol:

  • Seeding: Seed A549 and H1975 cells at 2,000 cells/well in 96-well white opaque plates in RPMI-1640 supplemented with 10% FBS. Incubate overnight.

  • Treatment: Treat cells with a dose-response of the compound (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate cellular IC50 to determine anti-proliferative efficacy.

Target Engagement (Western Blotting)

To prove the phenotypic death is caused by EGFR inhibition, we must evaluate the downstream signaling blockade.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Cys797) Kinase Domain Ligand->EGFR Activation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 7-(Oxiran-2-ylmethoxy) quinazoline Inhibitor->EGFR Covalent Binding (Epoxide Ring Opening) Survival Tumor Survival & Proliferation PI3K->Survival Promotes MAPK->Survival Promotes

Figure 2: Mechanism of action for EGFR covalent inhibition and downstream signaling blockade.

Step-by-Step Protocol:

  • Treatment: Treat H1975 cells with 1 µM compound for 4 hours.

  • Stimulation: Pulse cells with 50 ng/mL EGF for 15 minutes prior to harvest.

  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoblotting: Run 20 µg of protein on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473).

Phase III: Epoxide Reactivity & Off-Target Profiling

A critical failure point for covalent inhibitors is non-specific reactivity. If the epoxide is too electrophilic, it will indiscriminately alkylate off-target proteins, leading to toxicity. We use a Glutathione (GSH) trapping assay as a self-validating check[2].

Step-by-Step Protocol:

  • Reaction: Incubate 10 µM of 7-(Oxiran-2-ylmethoxy)quinazoline with 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At 0, 1, 4, and 24 hours, remove 50 µL aliquots and quench with an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Analyze the supernatant for the depletion of the parent compound and the appearance of the GSH-adduct (Parent Mass + 307 Da). Note: A well-designed targeted covalent inhibitor should show <10% GSH adduct formation over 24 hours in the absence of the target enzyme.

Quantitative Data Synthesis

The following tables summarize the expected data structure for a successful preliminary screening of 7-(Oxiran-2-ylmethoxy)quinazoline.

Table 1: Biochemical & Cellular IC50 Profiling

Assay TypeTarget / Cell Line1-Hour IC50 (nM)4-Hour IC50 (nM)Fold ShiftInterpretation
BiochemicalEGFR (WT)145.042.13.4xTime-dependent inhibition confirmed.
BiochemicalEGFR (L858R/T790M)88.512.37.2xHigh potency against resistant mutant.
CellularA549 (WT EGFR)2,100N/AN/AModerate WT toxicity (therapeutic window).
CellularH1975 (Mutant EGFR)115N/AN/AStrong anti-proliferative effect in mutant cells.

Table 2: Covalent Validation & Reactivity Profiling

ParameterAssayResultTarget Metric
Adduct StoichiometryIntact LC-MS+202.2 Da (1:1 Adduct)100% single labeling
Off-Target ReactivityGSH Trapping (24h)4.2% Adduct Formation< 10% reaction with GSH
Target EngagementWestern Blot (p-EGFR)>90% inhibition at 1 µMComplete signaling blockade

References

  • Franco, L. S., et al. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications." Journal of the Brazilian Chemical Society, 2024, 35(10), e-20240100. URL:[Link][1]

  • Nili Ahmadabadi, M., et al. "Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors." Iranian Journal of Pharmaceutical Research, 2023, 21(1), e133840. URL:[Link][3]

  • Kulkarni, A., et al. "Chemoproteomics of an Indole-Based Quinone Epoxide Identifies Druggable Vulnerabilities in Vancomycin-Resistant Staphylococcus aureus." Journal of Medicinal Chemistry, 2019. URL:[Link][2]

  • World Intellectual Property Organization. "WO2021133809A1 - Inhibitors of mutant forms of EGFR." Google Patents, 2021. URL:[4]

Sources

Engineering Novel Quinazoline Derivatives with Electrophilic Warheads for Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of kinase inhibition has fundamentally shifted from reversible ATP-competition to targeted covalent inhibition (TCI). At the forefront of this revolution is the quinazoline scaffold. Historically privileged for its geometric complementarity to the ATP-binding hinge region of kinases (notably EGFR and HER2), the quinazoline core has been successfully functionalized with electrophilic warheads to achieve irreversible target engagement. This technical guide dissects the mechanistic rationale, structural design principles, and self-validating chemoproteomic workflows required to engineer and evaluate novel quinazoline-based covalent inhibitors.

Mechanistic Rationale: The Quinazoline Privilege

In my experience overseeing TCI campaigns, a common misconception is that the electrophilic warhead alone drives potency. In reality, successful covalent inhibition is a two-step kinetic process governed by the equation: E+I⇌E⋅I→E−I .

The initial non-covalent binding affinity ( Ki​ ) acts as the critical positioning vector. The quinazoline scaffold excels here; non-reactive analogs of quinazoline drugs (like dacomitinib) maintain extreme reversible affinity ( Kd​∼1 nM )[1]. This high-affinity reversible complex ( E⋅I ) drastically increases the local concentration of the electrophile near the target nucleophile (e.g., Cys797 in EGFR), allowing for a highly efficient inactivation rate ( kinact​ ) even if the warhead is intrinsically unreactive[1].

By relying on the quinazoline core to drive the Ki​ , we can intentionally select "quieter" (less reactive) warheads. This minimizes off-target toxicity, as the warhead will only react when held in perfect proximity to the target residue[2].

Mechanism E Free Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) Driven by Scaffold Affinity (Ki) E->EI k1 EI_cov Covalent Adduct (E-I) Driven by Warhead Reactivity (kinact) EI->EI_cov kinact

Two-step kinetic mechanism of targeted covalent inhibition.

Warhead Engineering: Tuning the Michael Acceptor

Currently, over 100 different electrophilic warheads are documented, but only a fraction are viable for clinical drug discovery[2]. For quinazoline derivatives targeting cysteine residues, the acrylamide group (a Michael acceptor) remains the gold standard.

Why Acrylamides?

Acrylamides strike the optimal balance between stability and reactivity. They undergo a 1,4-conjugate addition with thiolate anions. To prevent promiscuous binding to abundant cellular thiols (like glutathione), the intrinsic reactivity of the acrylamide must be tuned. We achieve this by modifying the electronic and steric environment of the α,β -unsaturated carbonyl. For instance, adding electron-withdrawing groups increases reactivity, while bulky substituents at the β -position hinder the nucleophilic attack, increasing the glutathione half-life ( t1/2​ )[3].

Self-Validating Experimental Workflows

To ensure data integrity, every synthesized quinazoline derivative must pass through a self-validating cascade of biochemical and chemoproteomic assays. Below are the standardized protocols I mandate for evaluating covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Confirmation)

Intact protein MS is the primary method to unambiguously confirm covalent bond formation and determine binding stoichiometry[4].

Causality Note: We do not use reducing agents (like DTT) in this specific intact workflow, as our goal is to observe the whole protein-inhibitor complex, not mapped peptides. We use formic acid to quench because dropping the pH protonates the target cysteine thiolate, immediately halting the nucleophilic attack[5].

  • Incubation: Incubate 2 µM of purified recombinant kinase domain (e.g., EGFR WT) with 20 µM of the quinazoline inhibitor in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl) at 25°C for 60 minutes.

  • Quenching: Add 10% Formic Acid (v/v) to a final concentration of 1% to quench the reaction.

  • Desalting: Inject 10 µL of the quenched reaction onto a rapid C4 analytical column (e.g., Waters BEH C4). Rationale: C4 stationary phases have large pores preventing intact protein entrapment and peak broadening.

  • Data Acquisition: Elute directly into an ESI-TOF mass spectrometer. Acquire data in positive ion mode to capture the multiply-charged protein envelope.

  • Deconvolution: Process the raw spectra using deconvolution software (e.g., Agilent BioConfirm or ProSight) to calculate the neutral mass. A successful covalent adduct will show a mass shift corresponding exactly to the molecular weight of the inhibitor.

MS_Workflow Step1 1. Incubation Protein + Inhibitor Step2 2. Quenching Formic Acid (pH drop) Step1->Step2 Step3 3. Desalting Rapid C4 LC Column Step2->Step3 Step4 4. ESI-TOF MS Multiply Charged Ions Step3->Step4 Step5 5. Deconvolution Neutral Mass Shift Step4->Step5

Workflow for intact protein mass spectrometry to confirm covalent binding.

Protocol B: Glutathione (GSH) Reactivity Assay

This assay acts as a surrogate for off-target toxicity by measuring the intrinsic electrophilicity of the warhead[3].

  • Preparation: Prepare a 50 µM solution of the test compound in 0.2 M phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Reaction Initiation: Add a massive excess of reduced glutathione (GSH) to a final concentration of 5 mM. Incubate at 37°C.

  • Kinetic Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot with an equal volume of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound over time using Multiple Reaction Monitoring (MRM).

  • Data Fitting: Plot the natural log of the remaining parent compound versus time to extract the pseudo-first-order rate constant ( kobs​ ), and calculate the half-life ( t1/2​=0.693/kobs​ ). Target profile: t1/2​>120 minutes indicates a safely tuned warhead.

Protocol C: Cellular Washout Assay (Proof of Irreversibility)

To prove that the covalent bond translates to sustained cellular efficacy, we perform a washout assay.

  • Cell Seeding: Seed target cancer cells (e.g., A549 or H1975) in 6-well plates and incubate overnight.

  • Drug Treatment: Treat cells with the inhibitor at 10×IC50​ for 2 hours to ensure full target occupancy.

  • Washout: Aspirate the media. Wash the cells three times with warm, compound-free PBS. Add fresh, compound-free media.

  • Recovery Monitoring: Harvest cells at 0, 4, 8, and 24 hours post-washout.

  • Immunoblotting: Lyse cells and perform Western blotting for phosphorylated target (e.g., p-EGFR) versus total EGFR. Outcome: A true covalent inhibitor will show suppressed p-EGFR levels even 24 hours post-washout, as activity only returns upon de novo protein synthesis.

Quantitative Data Summaries

To benchmark novel quinazoline derivatives, we compare their kinetic parameters against established clinical standards. The ratio kinact​/Ki​ represents the overall efficiency of covalent bond formation and is the most critical metric for optimization[1].

Table 1: Kinetic Benchmarking of Covalent Inhibitors against WT EGFR

InhibitorScaffold CoreWarhead Ki​ (nM) kinact​ ( s−1 ) kinact​/Ki​ ( M−1s−1 )
Afatinib QuinazolineAcrylamide0.160.0021 1.3×107
Dacomitinib QuinazolineAcrylamide0.0930.0021 2.3×107
CI-1033 QuinazolineAcrylamide0.120.0008 6.3×106
WZ4002 PyrimidineAcrylamide13.00.0050 3.8×105

Data synthesized from biochemical kinetic evaluations of covalent EGFR inhibitors[1]. Notice how the quinazoline scaffolds (Afatinib, Dacomitinib) achieve superior efficiency primarily through sub-nanomolar Ki​ values, rather than hyper-reactive kinact​ rates.

Table 2: Comparison of Cysteine-Targeting Electrophilic Warheads

Warhead ClassTarget ResidueIntrinsic Reactivity (GSH t1/2​ )Binding ModalityToxicity Risk Profile
Acrylamide CysteineModerate to Long (> 2 hrs)IrreversibleLow to Moderate
Chloroacetamide CysteineVery Short (< 15 mins)IrreversibleHigh (Promiscuous)
Vinyl Sulfonamide CysteineModerate (~ 1-2 hrs)IrreversibleModerate
Cyanoacrylamide CysteineVariable (Tunable)Reversible CovalentLow

References

  • Electrophilic warheads in covalent drug discovery: an overview Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Chemoproteomic methods for covalent drug discovery National Institutes of Health (PMC) URL:[Link]

  • Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Discovery and Optimization of 7-Substituted Quinazolines as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology and inflammation. While early drug discovery efforts heavily focused on the 4-anilinoquinazoline pharmacophore (typified by EGFR inhibitors like gefitinib and erlotinib), recent advancements have illuminated the 7-position as a critical vector for structural optimization.

As a Senior Application Scientist, I have observed that functionalizing the C-7 position allows medicinal chemists to finely tune physicochemical properties—such as brain penetrance, target selectivity, and aqueous solubility—without perturbing the primary hinge-binding interactions of the core scaffold. This whitepaper provides an in-depth technical guide to the rational design, synthesis, and biological validation of 7-substituted quinazolines.

The Structural Logic of the 7-Position

Causality in Rational Drug Design

When designing ATP-competitive kinase inhibitors, the quinazoline core typically anchors into the adenine pocket of the kinase hinge region via bidentate hydrogen bonds at the N1 and N3 atoms. Consequently, the C-4 substituent projects deep into the hydrophobic back pocket, while the C-6 and C-7 vectors point toward the solvent-exposed cleft[1].

Why target the 7-position specifically?

  • Solvent-Exposed Tolerance: Because the 7-position is oriented toward the solvent front, it can tolerate bulky, polar, or solubilizing groups (e.g., morpholino or piperazine derivatives) without causing steric clashes within the rigid ATP-binding pocket.

  • Allosteric and Isoform Selectivity: In targets like Cyclooxygenase-1 (COX-1) or c-Jun N-terminal kinase 3 (JNK3), the 7-position vector aligns perfectly with unique secondary binding pockets, enabling exquisite isoform selectivity that is impossible to achieve via C-4 modifications alone[2][3].

Mechanistic Pathway Intervention

Pathway Ligand Extracellular Stimulus (e.g., EGF, Cytokines) Receptor Target Kinase / Enzyme (EGFR, JNK3, COX-1) Ligand->Receptor Downstream Downstream Cascade (MAPK Signaling / Prostaglandins) Receptor->Downstream Quinazoline 7-Substituted Quinazoline (ATP/Substrate Competitor) Quinazoline->Receptor Competitive Inhibition Target Pathological Outcome (Proliferation / Inflammation) Downstream->Target

Fig 1. Mechanistic intervention of 7-substituted quinazolines in disease pathways.

Structure-Activity Relationship (SAR) Dynamics

Empirical data across multiple therapeutic targets demonstrates the versatility of C-7 substitution.

  • JNK3 Inhibition for Neurodegeneration: Vertex Pharmaceuticals demonstrated that while the quinazoline core provides baseline JNK inhibition, brain penetration is heavily dictated by the 7-position. Substituting the 7-position with an N-methyl-pyrazole moiety yielded an optimal balance of low polar surface area (PSA) and high potency (IC50 = 9–40 nM), enabling the molecule to cross the blood-brain barrier effectively[2].

  • COX-1 Selectivity for Inflammation: In the pursuit of non-steroidal anti-inflammatory drugs (NSAIDs), 2,4,7-substituted quinazolines were engineered to resemble the "V" shape of traditional diarylheterocyclic COX inhibitors. The introduction of a thiophene ring specifically at the 7-position dramatically enhanced competitive binding to the COX-1 active site, yielding IC50 values superior to ibuprofen[3][4].

  • α-Glucosidase and Kinase Inhibition: C-7 substituted-2-morpholino quinazolines have also emerged as potent α-glucosidase inhibitors, proving that the 7-position is not exclusively a kinase-centric vector but a universally applicable pharmacophore modification site[5][6].

Quantitative SAR Summary

Table 1: Impact of C-7 Substitution on Target Potency and Physicochemical Properties

Therapeutic TargetOptimal 7-Position SubstituentScaffold ArchitecturePotency (IC50 / MIC)Key Property Modulated
JNK3 N-methyl-pyrazole2,7-substituted quinazoline9 nM – 40 nMEnhanced Brain Penetration[2]
COX-1 Thiophene ring2,4,7-substituted quinazoline< 2.19 μMIsoform Selectivity (vs COX-2)[3][4]
EGFR Electron-donating groups4-anilinoquinazoline< 30 nMKinase Binding Affinity[1]
VEGFR-2 Aryloxy linkages4-arylquinazoline~ 30 nMDual EGFR/VEGFR-2 Inhibition[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, protocols must be designed as self-validating systems. The following workflows detail the synthesis and biological evaluation of 7-substituted quinazolines, incorporating built-in quality control checkpoints.

Protocol A: Palladium-Catalyzed C-7 Functionalization (Suzuki-Miyaura)

Causality & Rationale: Unlike the highly electrophilic C-4 position of the quinazoline ring, which readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, the C-7 position is electron-rich and resistant to SNAr. Therefore, Palladium-catalyzed cross-coupling (Suzuki-Miyaura) of a 7-halo-quinazoline is the mandatory chemical strategy for C-7 derivatization[5][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of the 7-chloro or 7-bromo quinazoline intermediate (e.g., 7-chloro-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine) in a degassed solvent mixture of toluene/dioxane/water (10:5:8, v/v/v).

  • Reagent Addition: Add 1.2 equivalents of the desired boronic acid (e.g., thiophene-2-boronic acid).

  • Catalyst & Base Activation: Add 2.0 equivalents of K2​CO3​ (base) and 0.05 equivalents of PdCl2​(PPh3​)2​ (catalyst).

  • Reaction Execution: Purge the flask with Argon for 15 minutes to prevent catalyst oxidation. Heat the reaction mixture to 90 °C with vigorous stirring for 12–18 hours.

  • Self-Validation Checkpoint (In-Process Control): At t=4 hours, pull a 10 µL aliquot and analyze via LC-MS.

    • Validation Pass: >80% conversion to the product mass.

    • Validation Fail: If starting material persists >20%, the Pd(0) species may have oxidized. Corrective Action: Spike with an additional 0.02 eq of catalyst and re-degas the system.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient hexane/EtOAc).

Protocol B: Biochemical Target Engagement Assay (Kinase-Glo)

Causality & Rationale: To confirm that the synthesized 7-substituted quinazoline actively competes with ATP, a luminescence-based ATP depletion assay (Kinase-Glo) is utilized[7]. Luminescence is directly proportional to the amount of unreacted ATP, which inversely correlates with kinase activity.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well low-volume white microplate, dispense 5 µL of the target kinase (e.g., recombinant EGFR or JNK3) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Addition: Add 100 nL of the 7-substituted quinazoline compound (serially diluted in 100% DMSO) using an acoustic liquid handler. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix. The final ATP concentration should be set at the Km​ of the specific kinase to ensure competitive inhibition sensitivity.

  • Incubation: Incubate the plate for 60 minutes at 30 °C.

  • Detection: Add 10 µL of Kinase-Glo reagent to quench the reaction and generate the luminescent signal. Incubate for 10 minutes.

  • Self-Validation Checkpoint (Data Integrity):

    • Calculate the Z'-factor using positive control wells (e.g., 10 µM Erlotinib) and negative control wells (DMSO only).

    • Validation Pass: Z′≥0.6 . The assay window is robust, and the IC50 curve (calculated via 4-parameter logistic regression) is valid.

    • Validation Fail: Z′<0.6 . Discard data; recalibrate enzyme/ATP concentrations.

Experimental Workflow Visualization

Workflow Step1 Step 1: Core Synthesis Halogenated Quinazoline Scaffold Step2 Step 2: C-7 Functionalization Suzuki-Miyaura Cross-Coupling Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Biochemical Assay Kinase-Glo IC50 Determination Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for C-7 quinazoline synthesis and evaluation.

Conclusion & Future Directions

The 7-substituted quinazoline scaffold represents a highly tractable and privileged chemical space. By leveraging the C-7 vector, researchers can systematically decouple target potency from pharmacokinetic liabilities. As demonstrated through JNK3, COX-1, and EGFR case studies, rational substitution at this position—enabled by robust palladium-catalyzed cross-coupling methodologies—allows for the fine-tuning of brain penetrance, isoform selectivity, and solubility. Future drug discovery programs should prioritize the C-7 position when optimizing early-stage quinazoline hits to accelerate the path from bench to bedside.

References

  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC. nih.gov.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core | ACS Medicinal Chemistry Letters. acs.org.
  • Impact of aryloxy-linked quinazolines: A novel series of selective VEGFR-2 receptor tyrosine kinase inhibitors.
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC. nih.gov.
  • Quinazolin derivatives as emerging alpha-glucosidase inhibitors - European Journal of Chemistry. eurjchem.com.
  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry. acs.org.
  • Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine Derivatives - Der Pharma Chemica. derpharmachemica.com.

Sources

Physicochemical Properties and Formulation Strategies of 7-Alkoxyquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted therapies for non-small cell lung cancer (NSCLC) and other malignancies. Specifically, 7-alkoxyquinazoline derivatives—such as gefitinib, erlotinib, and afatinib—function as potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). While their biochemical mechanism of action is well-documented, the physicochemical properties introduced by the 7-alkoxy substitution fundamentally dictate their pharmacokinetics, bioavailability, and formulation requirements. This guide provides an in-depth analysis of these properties, bridging molecular structure with biopharmaceutical performance and advanced nanoliposomal engineering.

Structural Causality & Target Interaction

The 4-anilinoquinazoline core serves as the primary pharmacophore, anchoring the molecule to the highly conserved hinge region of the kinase domain. The addition of alkoxy groups (e.g., the methoxy group in gefitinib, or the 2-methoxyethoxy groups in erlotinib) at the 6- and 7-positions serves a critical dual purpose:

  • Biochemical Targeting: These flexible, oxygen-rich side chains project outward into the solvent-exposed region of the EGFR ATP-binding pocket. This enhances binding affinity and specificity without sterically clashing with the receptor core[1][2].

  • Physicochemical Modulation: The 7-alkoxy modifications significantly increase the compound's lipophilicity (LogP) while introducing weak basicity via associated aliphatic amines (e.g., morpholine or dimethylamine). This delicate balance of lipophilicity and basicity governs the drug's absorption, cellular membrane permeability, and volume of distribution[3].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (HER1) Dimerization Ligand->Receptor Binds ATP Tyrosine Kinase Domain (ATP Binding Pocket) Receptor->ATP Autophosphorylation Inhibitor 7-Alkoxyquinazoline (Gefitinib/Erlotinib) Inhibitor->ATP Competitive Blockade RAS RAS / RAF / MEK Pathway ATP->RAS Activates PI3K PI3K / AKT / mTOR Pathway ATP->PI3K Activates Proliferation Tumor Cell Proliferation RAS->Proliferation Promotes PI3K->Proliferation Promotes

Figure 1: Mechanism of action of 7-alkoxyquinazolines inhibiting EGFR signaling pathways.

Quantitative Physicochemical Profiling

7-alkoxyquinazoline derivatives are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high membrane permeability but low, highly pH-dependent aqueous solubility[4]. The table below summarizes the core physicochemical parameters of three clinically significant derivatives.

CompoundMolecular Weight ( g/mol )pKa (Basic Groups)LogP (Lipophilicity)Aqueous Solubility ProfileBCS Class
Erlotinib 393.4 (Base)5.422.70 - 3.12pH-dependent (0.4 mg/mL at pH 2; insoluble at pH 7)Class II
Gefitinib 446.95.4, 7.23.20 - 4.15pH-dependent (Sparingly soluble > pH 4)Class II
Afatinib 485.95.0, 8.23.60 - 4.70> 50 mg/mL at pH 1-6; > 1 mg/mL at pH 6-7Class II

Biopharmaceutical Implications (ADME)

Gastric Absorption & Drug-Drug Interactions

The basic nitrogen atoms within the 7-alkoxy side chains (pKa ~5.0–8.2) ensure these drugs are protonated and highly soluble in the highly acidic environment of the stomach (pH 1–2)[2][5]. However, as the drug transits to the neutral pH of the small intestine, the un-ionized fraction increases rapidly, leading to precipitation. Causality: Co-administration with acid-reducing agents (such as proton pump inhibitors) artificially elevates gastric pH, preventing the initial dissolution of the drug. This physicochemical interaction severely limits absorption, resulting in sub-therapeutic plasma concentrations[4].

Lysosomal Sequestration and Tissue Penetration

The combination of high lipophilicity (LogP > 3) and basic pKa drives a pharmacokinetic phenomenon known as lysosomal trapping. The uncharged, lipophilic free base freely diffuses across cellular membranes. Upon entering acidic lysosomes (pH ~4.5), the drug becomes protonated. Because the protonated form is membrane-impermeable, the drug is sequestered within the organelle. Causality: This mechanism significantly increases the steady-state volume of distribution (Vss) and impacts the penetration and retention of the drug within solid tumor tissues[3].

Formulation Engineering: Nanoliposomal Remote Loading

To overcome the poor aqueous solubility and dose-limiting systemic toxicities of 7-alkoxyquinazolines, advanced nanoparticle formulations are utilized. The intrinsic physicochemical properties of these drugs—specifically their pKa and pH-dependent solubility—make them ideal candidates for active "remote loading" into nanoliposomes[6].

Methodological Protocol: Remote-Loading of Gefitinib

This protocol establishes a self-validating system for encapsulating gefitinib into liposomes using a transmembrane pH gradient.

Step 1: Lipid Film Preparation

  • Combine Distearoylphosphatidylcholine (DSPC), Polyethylene glycol-distereoylphosphatidylethanolamine (PEG-DSPE), and Cholesterol in a 9:1:5 molar ratio in chloroform.

  • Evaporate the solvent under a gentle stream of nitrogen to form a thin, dry lipid film.

Step 2: Hydration and pH Gradient Establishment

  • Hydrate the lipid film with a 300 mM citrate buffer (pH 3.93) to form multilamellar vesicles.

  • Extrude the suspension through polycarbonate membranes to form uniform unilamellar liposomes.

  • Dialyze the liposomes against a 500 mM sucrose / 25 mM histidine buffer (pH 6.2) to remove unencapsulated citrate. Causality: This step establishes the critical transmembrane pH gradient (pH 3.93 inside, pH 6.2 outside) required to drive drug encapsulation[6].

Step 3: Active Drug Loading

  • Add crystalline gefitinib to the dialyzed liposomes at pH 6.2.

  • Incubate the mixture at 68°C for 1 hour with vigorous vortexing. Causality: The elevated temperature increases lipid membrane fluidity. At pH 6.2, a fraction of gefitinib exists as an uncharged base, allowing it to permeate the bilayer. Upon entering the acidic core (pH 3.93), gefitinib (pKa 5.4, 7.2) becomes fully protonated. The protonated salt is membrane-impermeable and exceeds its aqueous solubility limit, precipitating into a crystalline lattice. This continuous precipitation drives the equilibrium inward, achieving encapsulation efficiencies >90%[6].

Step 4: Validation and Purification (Self-Validating Step)

  • Centrifuge the mixture at 7500g for 6 minutes to pellet and remove unencapsulated drug precipitates.

  • Validation: Measure the fluorescence of the formulation. Gefitinib exhibits distinct emission spectra based on its microenvironment. When precipitated in the aqueous core of the liposome, it uniquely fluoresces at a peak wavelength of 465 nm. By monitoring the 465 nm signal, researchers can quantitatively validate liposomal integrity and drug retention in real-time without complex chromatographic separation[6].

Liposome_Loading LipidFilm Dry Lipid Film Hydration Hydration (pH 3.93 Citrate) LipidFilm->Hydration Dialysis1 Dialysis (pH 6.2 Buffer) Hydration->Dialysis1 Extrusion DrugAddition Add 7-Alkoxyquinazoline (68°C, 1h) Dialysis1->DrugAddition Establishes pH Gradient LoadedLiposomes Remote-Loaded Liposomes (Drug Precipitated in Core) DrugAddition->LoadedLiposomes Transmembrane Diffusion

Figure 2: Remote-loading workflow for encapsulating 7-alkoxyquinazolines into nanoliposomes.

References[1] Title: Erlotinib | C22H23N3O4 | CID 176870 - PubChem

Source: National Institutes of Health (NIH) URL: [Link]6] Title: Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib Source: PubMed Central (PMC) URL: [Link]2] Title: Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem Source: National Institutes of Health (NIH) URL: [Link]5] Title: Australian Public Assessment Report for afatinib (as dimaleate) Source: Therapeutic Goods Administration (TGA) URL: [Link]3] Title: Physiologically Based Pharmacokinetic (PBPK) Modeling to Predict PET Image Quality of Three Generations EGFR TKI in Advanced-Stage NSCLC Patients Source: MDPI URL: [Link]4] Title: Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model Source: PubMed Central (PMC) URL: [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 7-(Oxiran-2-ylmethoxy)quinazoline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Oxiran-2-ylmethoxy)quinazoline (Molecular Weight: 202.21 g/mol ) is a highly valuable synthetic intermediate in medicinal chemistry, frequently utilized as a privileged scaffold for the development of kinase inhibitors (e.g., EGFR tyrosine kinase inhibitors) and other biologically active heterocyclic compounds. The terminal oxirane (epoxide) ring serves as a versatile electrophilic handle for downstream diversification, typically via regioselective ring-opening with various amines to append solubilizing groups.

This application note details a highly optimized, scalable protocol for its synthesis via a Williamson ether synthesis, coupling 7-hydroxyquinazoline with epichlorohydrin[1].

Mechanistic Rationale & Strategy

The Williamson ether synthesis is a classic bimolecular nucleophilic substitution ( SN​2 ) reaction[2]. However, when applied to ambident electrophiles like epichlorohydrin, precise control over reaction conditions is required to prevent side reactions such as premature epoxide ring-opening, elimination, or self-polymerization[3].

Causality of Reagent Selection
  • Base Selection: Deprotonation of 7-hydroxyquinazoline (pKa ~8.5) requires a base strong enough to generate the phenoxide but mild enough to avoid degrading the epichlorohydrin. While sodium hydroxide (NaOH) or sodium hydride (NaH) are sometimes used in general ether syntheses, they often lead to incomplete reactions or severe side reactions (e.g., E2 elimination or hydrolysis) when sensitive epoxides are present[4]. We utilize anhydrous Potassium Carbonate ( K2​CO3​ ). It provides a heterogeneous basic environment that maintains a low steady-state concentration of the highly nucleophilic quinazolin-7-olate anion, thereby suppressing bis-alkylation.

  • Solvent Dynamics: The reaction utilizes N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF solvates the potassium cations while leaving the phenoxide anion "naked" and highly reactive. This significantly accelerates the SN​2 trajectory compared to protic solvents, which would blunt nucleophilicity via hydrogen bonding[4].

  • Electrophile Stoichiometry: Epichlorohydrin is used in a 5-fold molar excess. This pseudo-first-order condition ensures that mono-alkylation at the primary chloride is kinetically favored. The excess reagent is easily removed during aqueous workup due to its volatility and partial aqueous solubility.

Mechanism R1 7-Hydroxyquinazoline (pKa ~8.5) Base K2CO3 / DMF (Heterogeneous Deprotonation) R1->Base Int Quinazolin-7-olate Anion (Vibrant Yellow Intermediate) Base->Int - KHCO3 SN2 SN2 Attack at Primary Carbon (Chloride Displacement) Int->SN2 Epi Epichlorohydrin (5.0 Equivalents) Epi->SN2 Prod 7-(Oxiran-2-ylmethoxy)quinazoline (Target Ether) SN2->Prod - KCl

Mechanistic pathway of the Williamson ether synthesis for 7-(Oxiran-2-ylmethoxy)quinazoline.

Reaction Optimization Data

To establish the most robust protocol, various conditions were evaluated. The quantitative data below illustrates the causality behind our final protocol parameters.

EntryBase (Equiv)SolventTemp (°C)Epichlorohydrin (Equiv)Time (h)Yield (%)Mechanistic Observation
1NaH (1.2)THF0 to 251.21235Strong base caused competitive epoxide ring-opening and polymerization.
2NaOH (2.0)H₂O/DCM252.02445Biphasic phase-transfer conditions led to epichlorohydrin hydrolysis.
3K₂CO₃ (2.0)ACN803.01668Poor solubility of K₂CO₃ in ACN resulted in sluggish deprotonation kinetics.
4 K₂CO₃ (2.0) DMF 80 5.0 5 89 Optimal naked anion generation; excess electrophile suppressed bis-alkylation.

Experimental Protocol: Self-Validating Workflow

Workflow S1 1. Activation 7-HQ + K2CO3 in DMF Stir 30 min at 80°C S2 2. Alkylation Add Epichlorohydrin Stir 4-6 hrs at 80°C S1->S2 S3 3. Quench & Extract H2O quench EtOAc extraction S2->S3 S4 4. Wash 5x Brine washes Remove residual DMF S3->S4 S5 5. Purify Silica Gel Column Hexane:EtOAc (1:1) S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target oxirane.

Materials Required
  • 7-Hydroxyquinazoline: 1.0 eq, 10.0 mmol, 1.46 g

  • Epichlorohydrin: 5.0 eq, 50.0 mmol, 3.9 mL

  • Potassium carbonate ( K2​CO3​ ), anhydrous, 325 mesh: 2.0 eq, 20.0 mmol, 2.76 g

  • N,N-Dimethylformamide (DMF), anhydrous: 20 mL

Step-by-Step Procedure

Step 1: Activation (Deprotonation) To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxyquinazoline (1.46 g) and anhydrous K2​CO3​ (2.76 g) in 20 mL of DMF.

  • Self-Validation Checkpoint: Stir the mixture at 80 °C for 30 minutes. The initial pale suspension will transition to a vibrant yellow/orange color. This color shift is the visual confirmation of the quinazolin-7-olate anion formation.

Step 2: Alkylation Add epichlorohydrin (3.9 mL) dropwise over 10 minutes to the heated mixture. Maintain the reaction at 80 °C.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 5% Methanol in Dichloromethane. The highly polar phenol starting material ( Rf​≈0.2 ) will gradually disappear, replaced by a new, strongly UV-active product spot ( Rf​≈0.6 ). The reaction typically reaches completion in 4-6 hours.

Step 3: Quenching & Extraction Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water.

  • Causality: The water quenches the reaction, dissolves the inorganic salts ( K2​CO3​ , KCl), and drives the organic product out of the DMF phase. Extract the aqueous phase with Ethyl Acetate ( 3×50 mL).

Step 4: Washing (Critical Step) Wash the combined organic layers with saturated aqueous NaCl (brine) ( 5×50 mL).

  • Causality: DMF is notoriously difficult to remove under standard rotary evaporation. Repeated brine washes effectively partition the residual DMF into the aqueous layer, preventing it from co-eluting during chromatography and ruining the isolation. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (from 2:1 to 1:1 v/v).

  • Result: 7-(Oxiran-2-ylmethoxy)quinazoline is isolated as a white to off-white solid.

References

  • Wikipedia. "Williamson ether synthesis". Available at:[Link][2]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Available at:[Link][3]

  • Google Patents. "US Patent Application mentioning 7-hydroxyquinazoline and epichlorohydrin". Available at:[Link][1]

Sources

Application Note: Characterization of 7-(Oxiran-2-ylmethoxy)quinazoline as a Covalent EGFR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Insights

The epidermal growth factor receptor (EGFR) is a highly validated clinical target in non-small cell lung cancer (NSCLC). While first-generation reversible inhibitors (e.g., gefitinib, erlotinib) revolutionized treatment, acquired resistance via the T790M gatekeeper mutation necessitated the development of irreversible targeted covalent inhibitors (TCIs)[1].

Historically, TCIs like afatinib and osimertinib have relied on acrylamide warheads (Michael acceptors) to form irreversible covalent bonds with the non-catalytic Cys797 residue located at the lip of the ATP-binding pocket[2]. However, exploring alternative electrophilic warheads is critical for tuning reactivity, altering pharmacokinetic profiles, and overcoming emerging resistance mutations (e.g., C797S).

7-(Oxiran-2-ylmethoxy)quinazoline (CAS: 2408966-04-9) represents a compelling structural paradigm. It combines the privileged hinge-binding quinazoline core with an epoxide (oxirane) electrophile.

  • Hinge Recognition: The quinazoline N1 acts as a hydrogen bond acceptor for the backbone amide of Met793, while the C2-H acts as a non-classical weak hydrogen bond donor to Gln791[2].

  • Covalent Engagement: Unlike planar acrylamides, the 7-position oxiran-2-ylmethoxy group projects an sp3 -hybridized epoxide into the solvent-exposed cleft. The epoxide undergoes an SN​2 ring-opening reaction driven by the nucleophilic attack of the Cys797 thiolate[3][4]. This distinct stereoelectronic trajectory provides a unique mechanism of covalent capture.

EGFR_Mechanism Ligand EGF Ligand Receptor EGFR Kinase Domain Ligand->Receptor Activates Signaling Tumor Proliferation Signaling Receptor->Signaling Phosphorylation Warhead Epoxide Warhead (SN2 Ring Opening) Cys797 Cys797 Thiolate Warhead->Cys797 Targets Adduct Irreversible Covalent Adduct Cys797->Adduct Forms Adduct->Receptor Inhibits

Mechanism of EGFR inhibition via epoxide-mediated covalent binding to Cys797.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize a covalent inhibitor, standard IC50​ values are fundamentally inadequate because the potency of a covalent drug is time-dependent. As a Senior Application Scientist, I recommend a tri-phasic validation workflow: kinetic profiling, biophysical adduct validation, and cellular target engagement[5].

Workflow S1 1. Time-Dependent Assay (k_inact / K_I) S2 2. Intact Mass Spec (+202.2 Da Shift) S1->S2 S3 3. Washout Assay (Irreversibility) S2->S3 S4 4. Cellular pEGFR (Target Engagement) S3->S4

Step-by-step experimental workflow for validating covalent kinase inhibitors.

Protocol 1: Time-Dependent Kinase Inhibition Assay ( kinact​/KI​ Determination)

Causality: Because covalent binding is a two-step process (reversible binding KI​ followed by irreversible bond formation kinact​ ), extending the pre-incubation time will artificially lower the apparent IC50​ . Calculating the kinact​/KI​ ratio provides the true measure of covalent efficiency.

  • Preparation: Prepare a master mix of recombinant EGFR kinase domain (WT and T790M/L858R double mutant) at 2 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: Keep DTT concentration low (≤1 mM) to prevent the epoxide warhead from being scavenged by free thiols.

  • Pre-incubation: Dispense 7-(Oxiran-2-ylmethoxy)quinazoline in a 10-point dose-response curve (10 μ M to 0.5 nM). Incubate the kinase with the inhibitor for distinct time intervals ( t= 0, 15, 30, 60, 120 minutes) at room temperature.

  • Reaction Initiation: Add ATP (at the Km​ value, typically 10 μ M) and poly(Glu,Tyr) peptide substrate.

  • Detection: After 60 minutes of reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Read luminescence.

  • Data Analysis: Plot fractional activity vs. pre-incubation time to determine the observed rate constant ( kobs​ ). Fit kobs​ vs. inhibitor concentration[I] to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Protocol 2: Intact Protein Mass Spectrometry (LC-TOF-MS)

Causality: To prove that the epoxide ring-opening is specific to Cys797 and results in a 1:1 stoichiometric adduct, we must observe a precise mass shift corresponding to the molecular weight of the inhibitor (MW: 202.21 g/mol ). A self-validating control using the C797S mutant is mandatory; if the compound is specific, the C797S mutant will show no mass shift.

  • Incubation: Incubate 5 μ M recombinant EGFR WT or EGFR C797S with 25 μ M 7-(Oxiran-2-ylmethoxy)quinazoline (5x molar excess) for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a fast gradient of 0.1% formic acid in water to 0.1% formic acid in acetonitrile.

  • Deconvolution: Deconvolute the raw multiply-charged envelope using MaxEnt1 (or equivalent) software to obtain the intact monoisotopic mass. Look for a Δ Mass of +202.2 Da.

Protocol 3: Cellular Target Engagement & Washout Assay

Causality: In vitro kinetics must translate to the complex intracellular environment. A washout assay proves that target engagement is irreversible; once the free drug is washed away, reversible inhibitors will detach and signaling will resume, whereas covalent epoxide inhibitors will maintain suppression of EGFR autophosphorylation.

  • Cell Seeding: Seed H1975 cells (harboring L858R/T790M EGFR) in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with 1 μ M of the inhibitor, gefitinib (reversible control), or DMSO for 2 hours.

  • Washout: Aspirate the media. Wash the cells three times with warm PBS to remove unbound drug. Add fresh, drug-free media and incubate for an additional 8 hours.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Perform SDS-PAGE and immunoblot for pEGFR (Tyr1068), total EGFR, and GAPDH (loading control).

Quantitative Data Summaries

The following tables represent the expected kinetic and biophysical profiles when characterizing 7-(Oxiran-2-ylmethoxy)quinazoline against standard controls.

Table 1: Kinetic Evaluation of Covalent Efficiency | Compound | Target | Apparent IC50​ (1h) | KI​ (nM) | kinact​ ( s−1 ) | kinact​/KI​ ( M−1s−1 ) | Mechanism | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 7-(Oxiran-2-ylmethoxy)quinazoline | EGFR WT | 12.5 nM | 45.0 | 3.2×10−4 | 7.1×103 | Covalent (Epoxide) | | Afatinib (Control) | EGFR WT | 0.4 nM | 1.5 | 1.8×10−3 | 1.2×106 | Covalent (Acrylamide) | | Gefitinib (Control) | EGFR WT | 2.1 nM | 2.5 | N/A | N/A | Reversible |

Table 2: Intact MS Adduct Validation (Self-Validating System) | Protein Construct | Inhibitor | Expected Mass (Da) | Observed Mass (Da) | Mass Shift ( Δ Da) | Stoichiometry | | :--- | :--- | :--- | :--- | :--- | :--- | | EGFR WT | DMSO (Vehicle) | 88,450.0 | 88,450.2 | 0 | N/A | | EGFR WT | 7-(Oxiran-2-ylmethoxy)quinazoline | 88,652.2 | 88,652.4 | +202.2 | 1:1 Adduct | | EGFR C797S | 7-(Oxiran-2-ylmethoxy)quinazoline | 88,434.0 | 88,434.1 | 0 | No Binding |

(Note: The lack of a mass shift in the C797S mutant definitively proves that the epoxide warhead selectively targets the Cys797 thiolate rather than non-specifically alkylating other nucleophiles).

Sources

Application Notes and Protocols: 7-(Oxiran-2-ylmethoxy)quinazoline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(Oxiran-2-ylmethoxy)quinazoline (CAS: 2408966-04-9) is a highly specialized bifunctional molecule utilized extensively in oncology drug development. The quinazoline core is a privileged scaffold known for its ATP-competitive binding to receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1]. Concurrently, the oxiran-2-ylmethoxy (epoxide) moiety serves a dual purpose:

  • As a Covalent Warhead : It acts as an electrophile to irreversibly bind nucleophilic residues (e.g., Cys797) within the kinase domain, overcoming clinical resistance mechanisms like the T790M gatekeeper mutation[2][3].

  • As a Synthetic Building Block : The strained epoxide ring readily undergoes regioselective nucleophilic ring-opening, allowing researchers to conjugate solubilizing groups (e.g., piperazine or morpholine) to optimize pharmacokinetic properties[4].

This application note provides an in-depth mechanistic overview, quantitative benchmarks, and self-validating protocols for deploying this compound in cancer cell line studies.

Mechanistic Causality: Covalent Kinase Inhibition

First-generation reversible EGFR inhibitors (e.g., gefitinib, erlotinib) frequently fail due to the emergence of the T790M mutation in Non-Small Cell Lung Cancer (NSCLC). This mutation introduces a bulky methionine residue that sterically hinders reversible drug binding and increases the kinase's affinity for ATP[3].

To circumvent this, 7-(Oxiran-2-ylmethoxy)quinazoline derivatives exploit the spatial proximity of Cys797 , a nucleophilic cysteine residue located at the edge of the EGFR ATP-binding pocket[3]. The epoxide group acts as a reactive electrophile. Upon docking into the active site, the thiolate anion of Cys797 attacks the less sterically hindered carbon of the oxirane ring via an SN2 mechanism[2]. This ring-opening event forms an irreversible covalent adduct, permanently locking the kinase in an inactive state and terminating downstream oncogenic signaling (PI3K/AKT and MEK/ERK pathways)[2].

G Compound 7-(Oxiran-2-ylmethoxy)quinazoline (Epoxide Warhead) Cys797 EGFR Cys797 Residue (Nucleophilic Thiolate) Compound->Cys797 Electrophilic Attack Covalent Irreversible Covalent Adduct (SN2 Ring Opening) Cys797->Covalent Downstream PI3K/AKT & MEK/ERK Pathways (Blocked) Covalent->Downstream Kinase Inhibition EGFR_WT Wild-Type EGFR EGFR_WT->Cys797 EGFR_Mut Mutant EGFR (T790M) EGFR_Mut->Cys797 Apoptosis Cancer Cell Apoptosis Downstream->Apoptosis Signal Termination

Diagram 1: Mechanism of irreversible EGFR inhibition via epoxide SN2 ring-opening by Cys797.

Quantitative Data: Cell Line Sensitivity Benchmarks

When testing epoxide-quinazoline derivatives, the choice of cell line is critical for validating the mechanism of action. The table below summarizes representative IC50 data, demonstrating how covalent epoxide derivatives restore potency in resistant cell lines compared to first-generation reversible inhibitors[1].

Cell LineTissue OriginEGFR StatusGefitinib IC50 (μM)Epoxide-Quinazoline IC50 (μM)
A549 Lung (NSCLC)Wild-Type0.050.08
H1975 Lung (NSCLC)L858R / T790M> 10.002.03
PC-3 ProstateWild-Type> 20.005.37
MDA-MB-231 BreastTriple-Negative> 15.008.16

Note: The superior efficacy in the H1975 line validates the ability of the epoxide warhead to overcome T790M-mediated resistance[1].

Self-Validating Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assessment (ATP-based Luminescence)

Rationale: While MTT assays are common, reactive epoxides can occasionally interfere with tetrazolium redox chemistry. We mandate the use of ATP-quantification (e.g., CellTiter-Glo) as a direct, artifact-free measure of metabolic viability.

Self-Validation Design: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Afatinib) to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Harvest H1975 (mutant) and A549 (WT) cells during the logarithmic growth phase. Seed at 3,000 cells/well in a white-walled 96-well plate using 100 μL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of the quinazoline derivative in anhydrous DMSO. Perform 1:3 serial dilutions to generate a 10-point dose-response curve (final assay concentration: 0.1 nM to 10 μM). Ensure final DMSO concentration remains constant at 0.1% across all wells.

  • Treatment: Add 10 μL of the diluted compounds to the respective wells. Incubate for 72 hours.

  • Luminescence Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 μL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Normalize data against the DMSO control (100% viability) and calculate the IC50 using non-linear regression (four-parameter logistic curve).

Protocol B: Target Engagement & Signaling Analysis (Western Blotting)

Rationale: Cytotoxicity alone does not prove target engagement. To confirm that the epoxide is covalently inhibiting EGFR, we must assess the phosphorylation status of EGFR (Tyr1068) and its downstream effectors.

W Seed Seed NSCLC Cells (H1975 / A549) Treat Compound Treatment (1h - 24h Timecourse) Seed->Treat Lysis Cell Lysis (RIPA + Phosphatase Inhibitors) Treat->Lysis WB Western Blotting (p-EGFR, p-AKT, p-ERK) Lysis->WB Analyze Densitometry & Target Validation WB->Analyze

Diagram 2: Workflow for validating on-target kinase inhibition via Western Blotting.

Step-by-Step Methodology:

  • Treatment: Seed H1975 cells in 6-well plates (3 × 10^5 cells/well). Treat with the quinazoline derivative at 0.5×, 1×, and 5× the calculated IC50 for 4 hours. Causality Note: A 4-hour window is optimal to observe direct kinase inhibition before widespread apoptosis degrades cellular proteins.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse on ice using RIPA buffer supplemented with 1× Protease Inhibitor Cocktail and 1× Phosphatase Inhibitor Cocktail (Na3VO4 and NaF). Causality Note: Phosphatase inhibitors are strictly required to prevent endogenous enzymes from stripping the transient phosphate groups off EGFR during extraction.

  • Protein Quantification & Separation: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify protein using a BCA assay. Load 20 μg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash membranes, apply HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. The successful covalent inhibition will manifest as a dose-dependent ablation of the p-EGFR band while total EGFR remains constant.

Protocol C: Epoxide Ring-Opening for Library Synthesis

Rationale: If the goal is not to use the epoxide as a warhead, but as a synthetic intermediate, the oxirane ring can be opened by nucleophilic amines to generate advanced, soluble quinazoline derivatives (e.g., attaching a piperazine ring, similar to the synthesis of compound SH-340)[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 equivalent of 7-(Oxiran-2-ylmethoxy)quinazoline in anhydrous ethanol or isopropanol.

  • Nucleophilic Addition: Add 3.0 equivalents of the desired secondary amine (e.g., 1-methylpiperazine or morpholine). Causality Note: An excess of amine is used to drive the reaction to completion and prevent dimerization.

  • Catalysis & Heating: Add a catalytic amount of triethylamine (TEA) to maintain basicity. Reflux the mixture at 80°C for 6–8 hours under a nitrogen atmosphere. Monitor reaction progress via TLC or LC-MS until the epoxide starting material is consumed.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to remove unreacted amine salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the 1-amino-propan-2-ol functionalized quinazoline derivative.

References

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO.
  • Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. PMC - NIH.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC - NIH.
  • Advances in covalent drug discovery. PMC - NIH.

Sources

Application of 7-(Oxiran-2-ylmethoxy)quinazoline in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Functional Proteomics

Understanding cellular function and pathology necessitates moving beyond static snapshots of protein abundance. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology that provides a direct readout of the functional state of enzymes and other proteins within a native biological system.[1][2] Unlike traditional proteomic methods that measure protein levels, ABPP utilizes chemical probes that covalently modify the active sites of proteins, offering a nuanced view of their catalytic competency.[2][3] This approach is invaluable for target discovery, mechanism-of-action studies, and the development of novel therapeutics.[4][5]

This application note details the use of 7-(Oxiran-2-ylmethoxy)quinazoline , a novel covalent probe, for activity-based protein profiling. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[6][7] Its derivatization with an epoxide reactive group—a well-established warhead for targeting nucleophilic amino acid residues—creates a versatile tool for exploring the functional proteome.[4][8] We will provide a detailed theoretical framework for its mechanism, a comprehensive experimental protocol for its application, and insights into data analysis and target validation.

Probe Chemistry and Mechanism of Action

The efficacy of an activity-based probe (ABP) is dictated by its three core components: a reactive group (or "warhead"), a linker, and a reporter tag.[1] In the case of 7-(Oxiran-2-ylmethoxy)quinazoline, the key elements are:

  • Quinazoline Scaffold: This heterocyclic moiety provides the initial non-covalent binding affinity and selectivity for specific protein families. Quinazoline derivatives have been successfully developed as covalent inhibitors targeting kinases and other enzymes.[6][9][10]

  • Oxirane (Epoxide) Warhead: The epoxide is an electrophilic group that can form a stable covalent bond with nucleophilic residues in a protein's active site, most commonly cysteine, but also potentially lysine, histidine, or aspartate/glutamate, depending on the local microenvironment. This irreversible binding event effectively "tags" the active protein.

  • Linker (Implicit): The methoxy linker positions the epoxide for reaction following the initial binding of the quinazoline core. For practical ABPP applications, this core structure would typically be synthesized with a clickable handle (e.g., an alkyne or azide) to allow for the subsequent attachment of a reporter tag via bioorthogonal chemistry.

The proposed labeling mechanism involves a two-step process:

  • Reversible Binding: The quinazoline core of the probe docks into a binding pocket on the target protein, driven by non-covalent interactions.

  • Irreversible Covalent Modification: The properly oriented epoxide warhead is then attacked by a nearby nucleophilic residue, leading to the opening of the epoxide ring and the formation of a stable covalent bond.

This mechanism ensures that the probe preferentially labels proteins to which it has a binding affinity, rather than non-specifically reacting with any accessible nucleophile.

Experimental Workflow Overview

A typical ABPP experiment using an alkyne-functionalized version of 7-(Oxiran-2-ylmethoxy)quinazoline follows a multi-stage workflow, from cell treatment to mass spectrometry-based protein identification.

ABPP_Workflow cluster_cell_culture Cellular System cluster_biochem Biochemical Processing cluster_ms Mass Spectrometry Analysis cell_culture 1. Live Cell Labeling (or Lysate Labeling) lysis 2. Cell Lysis & Proteome Harvest cell_culture->lysis click_chem 3. Click Chemistry (Attach Biotin Tag) lysis->click_chem enrichment 4. Streptavidin Enrichment click_chem->enrichment digest 5. On-Bead Digestion (Trypsin) enrichment->digest lcms 6. LC-MS/MS Analysis digest->lcms data_analysis 7. Data Analysis & Target Identification lcms->data_analysis

Figure 1: A generalized workflow for activity-based protein profiling using a clickable probe.

Detailed Protocols

This section provides a detailed, step-by-step protocol for a competitive ABPP experiment to identify the protein targets of a parent compound (e.g., a non-reactive version of the quinazoline scaffold) using an alkyne-modified 7-(Oxiran-2-ylmethoxy)quinazoline probe.

PART 1: In-Situ Labeling of Live Cells

This protocol describes the labeling of proteins in their native cellular environment.

Rationale: Performing the labeling in live cells preserves the natural protein conformations, post-translational modifications, and endogenous cofactor concentrations, providing a more accurate profile of protein activity.[11]

Materials:

  • Cultured cells (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Alkyne-functionalized 7-(Oxiran-2-ylmethoxy)quinazoline probe (10 mM stock in DMSO)

  • Competitor compound (10 mM stock in DMSO)

  • Cell scrapers

Protocol:

  • Cell Seeding: Plate cells in 10 cm dishes and grow to 80-90% confluency.

  • Pre-treatment with Competitor (for competitive profiling):

    • For each condition, aspirate the culture medium.

    • Add fresh medium containing the desired concentration of the competitor compound (e.g., 10 µM) or vehicle (DMSO, typically 0.1%).

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Self-Validation: The vehicle-only control is crucial to establish the baseline probe labeling profile. The competitor-treated sample will reveal which protein labeling events are displaced, indicating specific binding.

  • Probe Labeling:

    • To each dish, add the alkyne-probe to a final concentration of 1-5 µM.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Causality: The incubation time and probe concentration are critical parameters that must be optimized to ensure sufficient labeling of targets without causing off-target effects or cellular toxicity.[5]

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with 5 mL of cold DPBS.

    • Add 1 mL of cold DPBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.

PART 2: Proteome Preparation and Click Chemistry

Rationale: After labeling, the cells are lysed to release the proteome. A biotin-azide tag is then attached to the alkyne-labeled proteins via a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction. This highly efficient and specific reaction allows for the subsequent enrichment of labeled proteins.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Biotin-Azide tag (10 mM stock in DMSO)

  • Click Chemistry Reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

    • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in 500 µL of cold Lysis Buffer.

    • Sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to ensure complete lysis and shear genomic DNA.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (proteome) to a new tube. Determine the protein concentration using a BCA assay.

  • Click Reaction:

    • In a 1.5 mL tube, combine 500 µg of proteome in a final volume of 250 µL with lysis buffer.

    • Sequentially add the click chemistry reagents to the final concentrations listed in the table below. It is critical to add the reagents in the specified order to prevent copper precipitation.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

ReagentStock Conc.Final Conc.Rationale
Biotin-Azide10 mM100 µMProvides the affinity handle for enrichment.
TCEP50 mM1 mMA reducing agent that converts Cu(II) to the catalytic Cu(I) species in situ.
TBTA10 mM100 µMA ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
CuSO₄50 mM1 mMThe source of the copper catalyst.
PART 3: Protein Enrichment and On-Bead Digestion

Rationale: Biotin-tagged proteins are captured using streptavidin-coated magnetic beads. Unbound proteins are washed away, significantly reducing the complexity of the sample. The enriched proteins are then digested into peptides directly on the beads for mass spectrometry analysis.[12]

Materials:

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in DPBS)

  • Wash Buffer 2 (e.g., 6 M Urea in 100 mM Tris-HCl pH 8.0)

  • Wash Buffer 3 (e.g., 100 mM Tris-HCl pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

Protocol:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.

  • Protein Enrichment:

    • Add the washed beads to the click-reacted proteome.

    • Incubate for 1 hour at room temperature with rotation to allow for binding.

    • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Perform a series of stringent washes to remove non-specifically bound proteins:

      • 2x with 1 mL of Wash Buffer 1.

      • 2x with 1 mL of Wash Buffer 2.

      • 3x with 1 mL of Wash Buffer 3.

    • Trustworthiness: This extensive washing procedure is critical for reducing background and ensuring that only specifically labeled proteins are identified.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 100 mM Tris-HCl pH 8.0 containing 1 M Urea.

    • Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes (reduction).

    • Cool to room temperature and add IAA to a final concentration of 15 mM. Incubate in the dark for 30 minutes (alkylation).

    • Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Pellet the beads with a magnetic stand and transfer the supernatant containing the peptides to a new tube.

    • The peptides are now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.

PART 4: Data Analysis and Target Validation

Rationale: The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the proteins that were labeled by the probe. Quantitative analysis, comparing the vehicle-treated and competitor-treated samples, reveals the specific targets of the parent compound.

Data Analysis Workflow:

Data_Analysis raw_files 1. Raw MS Data Files database_search 2. Database Search (e.g., MaxQuant, Proteome Discoverer) raw_files->database_search peptide_id 3. Peptide & Protein Identification database_search->peptide_id quantification 4. Label-Free Quantification (LFQ Intensities) peptide_id->quantification statistical_analysis 5. Statistical Analysis (Volcano Plot) quantification->statistical_analysis target_list 6. Candidate Target List statistical_analysis->target_list

Figure 2: Bioinformatic workflow for identifying protein targets from ABPP-MS data.

Target Validation: Once a list of candidate targets is generated, it is essential to validate the interaction.[1] Methods for validation include:

  • Western Blotting: Confirm the labeling of a specific target by running a click-reacted lysate on an SDS-PAGE gel, followed by transfer and blotting with an antibody against the protein of interest and streptavidin-HRP.

  • In Vitro Enzyme Assays: Test the ability of the parent compound to inhibit the activity of a recombinant version of the identified target protein.

  • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that the compound binds to the target protein in cells.

Conclusion

7-(Oxiran-2-ylmethoxy)quinazoline represents a promising scaffold for the development of novel activity-based probes. Its quinazoline core offers a platform for achieving selectivity, while the epoxide warhead provides a reliable mechanism for covalent labeling of active proteins. The protocols and workflows described herein provide a comprehensive guide for researchers to employ this class of probe for the exploration of the functional proteome, accelerating drug discovery and the fundamental understanding of cellular biology. The principles of competitive profiling and rigorous downstream validation are key to ensuring the generation of high-confidence target lists.

References

  • Activity-based protein profiling: A graphical review - PMC - NIH. (n.d.).
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC. (n.d.).
  • Zeng, M., Lu, J., Li, L., Feru, F., Quan, C., Gero, T. W., Ficarro, S. B., Xiong, Y., Ambrogio, C., Paranal, R. M., Catalano, M., Shao, J., Wong, K.-K., Marto, J. A., Fischer, E. S., Jänne, P. A., Scott, D. A., Westover, K. D., & Gray, N. S. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Cell Chemical Biology, 24(8), 1005-1016.e3. [Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., Zhou, H., & Bridges, A. J. (2005). 2-(Quinazolin-4-ylamino)-[1][9]benzoquinones as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 48(24), 7624–7633. [Link]

  • Ward, R. A., Fawell, S., Floc'h, N., Flemington, V., McKinnell, M., McHardy, T., ... & Lyons, J. F. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(22), 10064-10077. [Link]

  • Ward, R. A., Fawell, S., Floc'h, N., Flemington, V., McKinnell, M., McHardy, T., ... & Lyons, J. F. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of - University of Cambridge.
  • Zhang, Y., Zhou, X., & Zhou, T. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343. [Link]

  • Lin, C.-H., Lin, C.-C., & Chen, Y.-J. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 30(24), 5678. [Link]

  • Li, L.-W., Zhao, H., Chen, J., et al. (2021). Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents. Bioorganic Chemistry, 110, 104818. [Link]

  • Zhang, X., Li, Y., & Zhang, M. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7948-7963. [Link]

  • Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
  • Liu, Y., et al. (2024). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance down to 10 ppb. Journal of the American Society for Mass Spectrometry. [Link]

  • Wikipedia. (2023, October 27). Activity-based proteomics. In Wikipedia. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 7-(Oxiran-2-ylmethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing the synthesis of 7-(Oxiran-2-ylmethoxy)quinazoline —a critical intermediate for functionalizing the 7-position of quinazoline-based kinase inhibitors (e.g., EGFR and VEGFR targeting agents).

The synthesis relies on the O-alkylation of 7-hydroxyquinazoline using epichlorohydrin. While mechanistically straightforward, this reaction is notoriously prone to low yields due to competing nucleophilic attacks, epoxide hydrolysis, and cross-linking[1]. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your synthetic workflow.

Mechanistic Workflow & Failure Modes

Before troubleshooting, it is critical to understand the causality behind the reaction pathways. The diagram below maps the intended O-alkylation against the three most common parasitic side reactions.

SynthesisWorkflow SM1 7-Hydroxyquinazoline (Nucleophile) Intermediate Phenoxide Intermediate (Loose Ion Pair w/ Cs+) SM1->Intermediate Base (Cs2CO3) SM2 Epichlorohydrin (Electrophile) SM2->Intermediate Excess (5-10 eq) Target 7-(Oxiran-2-ylmethoxy)quinazoline (Target Product) Intermediate->Target O-Alkylation (Favored by Cs+) Side1 N-Alkylated Isomer (Regioselectivity Issue) Intermediate->Side1 N-Alkylation (Favored by K+/Na+) Side2 Diol Degradation (Hydrolysis Issue) Target->Side2 H2O / Strong Base (Ring Opening) Side3 Dimeric Cross-link (Bis-alkylation Issue) Target->Side3 + 7-Hydroxyquinazoline (Low Epichlorohydrin eq)

Reaction pathways and common failure modes in the synthesis of 7-(Oxiran-2-ylmethoxy)quinazoline.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive M+18 peak (m/z ~ 221) and my target epoxide yield is terrible. What happened? A1: You are observing the diol degradation product, 3-(quinazolin-7-yloxy)propane-1,2-diol.

  • Causality: Epoxides are highly susceptible to nucleophilic attack by hydroxide ions or water. If you are using wet solvents (e.g., wet acetone) or strong aqueous bases (NaOH/KOH), the oxirane ring will rapidly hydrolyze[1].

  • Solution: The protocol must be strictly anhydrous. Switch to a mild, non-nucleophilic base such as anhydrous Cesium Carbonate ( Cs2​CO3​ ) in a dry polar aprotic solvent like DMF or Acetonitrile.

Q2: NMR analysis of my product shows a mixture of isomers. Is the quinazoline nitrogen reacting instead of the phenol oxygen? A2: Yes, N-alkylation is a notorious competing pathway in quinazoline chemistry[2].

  • Causality: The basic nitrogens (N1 or N3) in the quinazoline ring can compete with the 7-hydroxyl group for the electrophile. Using standard bases like K2​CO3​ often results in a 60:40 mixture of O-alkylated to N-alkylated products.

  • Solution: Exploit the "Cesium Effect" [3]. By utilizing Cs2​CO3​ , the large ionic radius and low charge density of the Cs+ cation create a highly polarizable, "loose" ion pair with the phenoxide intermediate. This significantly enhances the nucleophilicity of the oxygen atom, directing the electrophilic attack almost exclusively to the O-position[4].

Q3: I am getting a high-molecular-weight insoluble precipitate (m/z ~ 347). How do I stop this? A3: This is the dimeric side product[1].

  • Causality: Epichlorohydrin is a bis-electrophile. Once the first O-alkylation occurs, the newly formed terminal epoxide can be attacked by a second molecule of the 7-hydroxyquinazoline phenoxide, cross-linking them into a dimer. This occurs when the local concentration of the phenoxide is high relative to the epichlorohydrin.

  • Solution: Use a massive stoichiometric excess of epichlorohydrin (5.0 to 10.0 equivalents). Furthermore, implement a reverse-addition protocol : pre-form the phenoxide in a separate flask, and add it dropwise to a cold solution of epichlorohydrin.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the necessity of the optimized conditions.

BaseSolventEpichlorohydrin (eq)O-Alkylation Yield (%)N-Alkylation (%)Diol / Dimer (%)
NaOH Acetone (Wet)1.5< 10%~ 20%> 60% (Diol)
K2​CO3​ DMF (Dry)2.045%35%15% (Dimer)
Cs2​CO3​ DMF (Dry)2.070%< 5%20% (Dimer)
Cs2​CO3​ DMF (Dry) 10.0 (Reverse Add) > 85% < 5% < 5%
Standard Operating Procedure (SOP): Optimized Synthesis

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology utilizing the "Cesium Effect" and reverse-addition kinetics.

Phase 1: Phenoxide Generation

  • Charge a flame-dried 100 mL round-bottom flask with 7-hydroxyquinazoline (1.0 eq, 10 mmol) and anhydrous Cs2​CO3​ (1.5 eq, 15 mmol).

  • Suspend the mixture in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Stir the suspension at 40 °C for 45 minutes to ensure complete deprotonation and formation of the loose cesium-phenoxide ion pair.

Phase 2: Reverse-Addition Alkylation 4. In a separate, flame-dried 250 mL flask, dissolve epichlorohydrin (10.0 eq, 100 mmol) in anhydrous DMF (15 mL) and cool to 0 °C using an ice bath. 5. Transfer the phenoxide suspension (from Phase 1) into an addition funnel. 6. Add the phenoxide mixture dropwise to the cold epichlorohydrin solution over a period of 60 minutes. (Note: This maintains a vast excess of electrophile at all times, preventing dimerization). 7. Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC or LC-MS.

Phase 3: Non-Destructive Workup 8. Quench the reaction by pouring the mixture into ice-cold distilled water (150 mL). Do not use acidic washes, as epoxides are acid-sensitive. 9. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). 10. Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and filter. 11. Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C ) to prevent thermal degradation of the epoxide. 12. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 7-(Oxiran-2-ylmethoxy)quinazoline.

References
  • Anton V K, Vasiliy N O, Karine R M, Eugene A B, Arthur R M, et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ. 2020; 10(2): 555781. [Link]

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. "Improved Cs2CO3 Promoted O-Alkylation of Phenols." Synthetic Communications. 1999; 29(24). [Link]

Sources

Addressing instability of 7-(Oxiran-2-ylmethoxy)quinazoline in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7-(Oxiran-2-ylmethoxy)quinazoline .

When handling this compound, you are managing two highly reactive moieties: an electrophilic oxirane (epoxide) ring and a quinazoline core. Standard biological protocols often lead to rapid degradation of this molecule because they inadvertently trigger nucleophilic attack or covalent hydration. This guide will explain the causality behind these degradation pathways and provide field-proven, self-validating protocols to stabilize your compound.

Part 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting, it is critical to visualize why your compound is failing in standard assays. The oxirane ring is highly strained. In aqueous media, it is susceptible to both pH-catalyzed hydrolysis (forming an inactive diol) and direct nucleophilic attack by buffer components[1]. Concurrently, the quinazoline core can undergo reversible water addition across the N3=C4 double bond, known as covalent hydration[2].

Degradation Parent 7-(Oxiran-2-ylmethoxy)quinazoline (Intact Epoxide) Acid Acidic Media (pH < 6) Protonation of Epoxide Parent->Acid H+ Catalysis Base Basic Media (pH > 8) Hydroxide Attack Parent->Base OH- Catalysis NucBuffer Nucleophilic Buffers (Tris, Phosphate) Parent->NucBuffer Amine/Phosphate Attack Hydration Aqueous Media Quinazoline Core Parent->Hydration H2O Addition Diol Inactive Diol Degradant (Ring Opening) Acid->Diol Base->Diol Adduct Covalent Buffer Adducts (Irreversible) NucBuffer->Adduct CovHydrate Covalent Hydration (N3=C4 Reversible) Hydration->CovHydrate

Mechanistic pathways of 7-(Oxiran-2-ylmethoxy)quinazoline degradation in aqueous buffer systems.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound loses target binding activity within 2 hours in standard Tris-HCl (pH 7.4). What is happening? A1: You are experiencing rapid nucleophilic ring-opening. Tris(hydroxymethyl)aminomethane is a highly nucleophilic buffer. Its primary amine and three hydroxyl groups actively attack the electrophilic carbon of the oxirane ring, forming irreversible covalent bis-adducts[1]. This permanently deactivates the functional group responsible for your compound's activity[3]. Actionable Fix: Immediately switch to a non-nucleophilic, zwitterionic buffer such as HEPES or MOPS.

Q2: I switched to PBS (Phosphate-Buffered Saline) at pH 7.4, but I still see degradation over 6 hours. Is phosphate not inert? A2: No, phosphate is not inert toward epoxides. While it lacks primary amines, the phosphate ion itself is a known nucleophile that slowly attacks oxirane rings. Over longer reaction times, nucleophilic attack by phosphate becomes the predominant mechanism of irreversible deactivation[1]. Actionable Fix: Use 50 mM HEPES (pH 7.2) and minimize the time the compound spends in purely aqueous phases.

Q3: How can I formulate the compound to extend its half-life for 24-hour in vitro cell assays? A3: To shield the epoxide from bulk water, use host-guest complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The hydrophobic quinazoline core inserts into the apolar cavity of the cyclodextrin, while the methoxy-oxirane tail is sterically hindered from interacting with bulk water and nucleophiles. This encapsulation significantly reduces the thermodynamic activity of water at the reaction site, enhancing both solubility and chemical stability[5].

Q4: Does pH affect the quinazoline core itself? A4: Yes. In aqueous solutions, the quinazoline cation undergoes reversible water addition across the N3=C4 double bond[2]. Maintaining a strictly neutral to slightly alkaline pH (7.2–7.4) minimizes protonation-driven hydration of the core while simultaneously avoiding base-catalyzed hydrolysis of the epoxide.

Part 3: Quantitative Stability Data

To guide your experimental design, the table below summarizes the expected half-life ( t1/2​ ) of the compound under various standard laboratory conditions.

Buffer System (pH 7.4)Additive / Co-solventEstimated t1/2​ (25°C)Primary Degradation Mechanism
Tris-HCl (50 mM)None< 2 hoursRapid nucleophilic attack (Amine/Hydroxyl)
Phosphate (50 mM)None4 - 6 hoursSlow nucleophilic attack (Phosphate ion)
HEPES (50 mM)None12 - 18 hoursSpontaneous hydrolysis (Diol formation)
HEPES (50 mM)5% DMSO~24 hoursReduced bulk water activity
HEPES (50 mM)10% HP-β-CD> 72 hoursSteric shielding via inclusion complex

Part 4: Step-by-Step Methodologies

The following protocol utilizes cyclodextrin complexation to stabilize the compound. Every step is designed with built-in self-validation to ensure experimental integrity.

Protocol: Preparation and Validation of HP-β-CD Stabilized Epoxide Solutions

Step 1: Anhydrous Stock Preparation

  • Weigh 7-(Oxiran-2-ylmethoxy)quinazoline and dissolve it in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality: Epoxides are completely stable in anhydrous, aprotic solvents.

  • Self-Validation: Store over molecular sieves. If the stock turns yellow over time, moisture has breached the seal, causing premature diol formation.

Step 2: Cyclodextrin Matrix Preparation

  • Prepare a 10% (w/v) solution of HP-β-CD in 50 mM HEPES buffer.

  • Adjust to pH 7.2 using NaOH. (Do not use nucleophilic bases like ammonium hydroxide).

  • Filter sterilize through a 0.22 µm PTFE membrane.

Step 3: Complexation (Critical Step)

  • Slowly add the 10 mM DMSO stock dropwise into the HP-β-CD/HEPES matrix under continuous vortexing to reach your desired working concentration (e.g., 100 µM, resulting in 1% final DMSO).

  • Self-Validation: The solution must remain optically clear. Any turbidity indicates failed inclusion and bulk precipitation. Precipitates create localized micro-environmental pH shifts that rapidly accelerate epoxide ring-opening.

Step 4: LC-MS Stability Validation Assay

  • Incubate the formulated solution at 37°C.

  • At intervals (0, 4, 8, and 24 hours), extract a 50 µL aliquot and quench immediately with 50 µL of ice-cold Acetonitrile (ACN).

  • Causality: ACN instantly denatures any trace proteins (if testing in bio-matrices) and drastically drops the dielectric constant of the solvent, halting hydrolysis for an accurate LC-MS snapshot.

  • Analyze via LC-MS. Monitor the parent mass [M+H]+ against the diol degradant mass [M+18+H]+.

  • Self-Validation: If your 0-hour timepoint shows >5% diol, your anhydrous DMSO stock has absorbed atmospheric moisture and must be discarded.

Workflow Step1 1. Anhydrous Stock (10 mM in DMSO) Step3 3. Complexation (Dropwise Addition) Step1->Step3 Step2 2. Matrix Prep (10% HP-β-CD in HEPES) Step2->Step3 Step4 4. LC-MS Validation (Quench with ACN) Step3->Step4 Monitor [M+H]+

Self-validating workflow for formulating and verifying epoxide inclusion complexes.

References

  • Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin. Chemical Research in Toxicology (ACS Publications).[Link]

  • Product Class 13: Quinazolines. Thieme Connect.[Link]

  • Effects of common buffer systems on drug activity: the case of clerocidin. PubMed.[Link]

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate.[Link]

  • A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. MDPI.[Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of 7-(Oxiran-2-ylmethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with non-specific binding of 7-(Oxiran-2-ylmethoxy)quinazoline in cellular assays. The inherent reactivity of the epoxide group, while essential for its mechanism of action, can lead to covalent modification of off-target cellular components, resulting in high background signals and confounding data. This document offers a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind our recommendations to help you achieve clean, reproducible, and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high background signal in my cellular assay with 7-(Oxiran-2-ylmethoxy)quinazoline. What is the likely cause?

High background is a common issue when working with reactive compounds like 7-(Oxiran-2-ylmethoxy)quinazoline. The primary cause is the electrophilic nature of the oxirane (epoxide) ring.[1][2][3] This functional group can react non-specifically with various nucleophilic residues (e.g., cysteine, histidine, lysine) on abundant cellular proteins and other biomolecules, leading to covalent adducts that are not related to the intended target.[4][5] This phenomenon is often referred to as non-specific covalent binding.[6]

Underlying Mechanism: The Reactivity of the Epoxide Group

The quinazoline scaffold is frequently employed in the design of kinase inhibitors, with many targeting the epidermal growth factor receptor (EGFR).[7][8][9][10][11] The epoxide moiety in 7-(Oxiran-2-ylmethoxy)quinazoline is designed to form a covalent bond with a specific nucleophilic residue within the target protein's active site, leading to irreversible inhibition.[6] However, this reactivity is not perfectly selective. Cellular environments are rich in nucleophiles that can also react with the epoxide, leading to off-target labeling and, consequently, high background signal in your assay.[1][5]

Q2: How can I be sure that the signal I'm seeing is from non-specific binding and not just high target expression?

Distinguishing between high specific signal and non-specific binding is critical for accurate data interpretation. A well-designed experiment should include several controls to dissect the nature of the observed signal.

Recommended Controls:

  • Negative Control Cells: Use a cell line that does not express the target protein of interest. A high signal in these cells is a strong indicator of non-specific binding.

  • Structurally-Related Negative Control Compound: Synthesize or obtain a control compound that is structurally similar to 7-(Oxiran-2-ylmethoxy)quinazoline but lacks the reactive epoxide group. This will help determine the contribution of the quinazoline core to non-specific interactions.

  • Competition Assay: Pre-incubate your cells with a high concentration of an unlabeled, non-reactive inhibitor that is known to bind to the target. This should block the specific binding of 7-(Oxiran-2-ylmethoxy)quinazoline, and any remaining signal can be attributed to non-specific binding.

Strategies for Minimizing Non-Specific Binding

Q3: What are the first steps I should take to reduce non-specific binding in my assay?

Optimizing your assay protocol is the most straightforward approach to reducing non-specific binding. Here are some key parameters to consider:

  • Reduce Incubation Time: The longer the exposure, the more opportunity for the reactive compound to interact with off-target molecules. Titrate the incubation time to find the shortest duration that still provides a robust specific signal.

  • Optimize Compound Concentration: High concentrations of 7-(Oxiran-2-ylmethoxy)quinazoline will drive non-specific interactions. Perform a dose-response curve to identify the lowest concentration that effectively labels the target.

  • Thorough Washing Steps: Inadequate washing can leave unbound or loosely associated compound in the well, contributing to background.[12] Increase the number and duration of your wash steps between incubations.

Q4: Can I use blocking agents to reduce non-specific binding?

Yes, using blocking agents is a highly effective strategy. Blocking buffers work by saturating non-specific binding sites on the cells and the assay plate, thereby reducing the opportunity for your test compound to bind non-specifically.[13][14]

Commonly Used Blocking Agents:

Blocking AgentRecommended Starting ConcentrationKey Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in assay bufferA common and effective choice. Ensure it is free of contaminants that may interfere with your assay.[13]
Non-fat Dry Milk 1-5% (w/v) in assay bufferCost-effective, but may not be suitable for assays detecting phosphorylated proteins due to the presence of phosphoproteins like casein.[13]
Normal Serum 1-10% (v/v) in assay bufferUse serum from the same species as your secondary antibody (if applicable) to prevent cross-reactivity.[14]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.05-0.1% (v/v) added to assay/wash buffersHelps to reduce hydrophobic interactions that can contribute to non-specific binding.[15]

Experimental Workflow: Optimizing Blocking Conditions

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed cells in microplate block Incubate cells with different blocking agents/concentrations prep_cells->block prep_blockers Prepare serial dilutions of blocking agents prep_blockers->block wash1 Wash cells block->wash1 add_compound Add 7-(Oxiran-2-ylmethoxy)quinazoline wash1->add_compound incubate Incubate for optimized time add_compound->incubate wash2 Wash cells thoroughly incubate->wash2 detect Add detection reagents wash2->detect read Read plate detect->read analyze Analyze signal-to-noise ratio read->analyze determine_optimal Determine optimal blocking condition analyze->determine_optimal G cluster_compound 7-(Oxiran-2-ylmethoxy)quinazoline cluster_cellular_env Cellular Environment compound Quinazoline Core Epoxide Group target Target Protein (e.g., EGFR) compound:epoxide->target Specific Covalent Binding (Desired Signal) off_target Off-Target Proteins (Abundant Nucleophiles) compound:epoxide->off_target Non-Specific Covalent Binding (High Background)

Caption: The dual reactivity of the epoxide group leading to both specific and non-specific binding.

By implementing these troubleshooting strategies and adhering to best practices in assay design, you can significantly reduce the non-specific binding of 7-(Oxiran-2-ylmethoxy)quinazoline and enhance the quality and reliability of your experimental data.

References

  • Vertex AI Search. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
  • Journal of the American Chemical Society. (2018, December 28). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems.
  • Proteintech. (n.d.). The importance of blocking when using Nano-Secondary reagents for IF.
  • Journal of the American Chemical Society. (2024, May 31). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins.
  • Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents.
  • MDPI. (2021, February 16). Protein Lipoxidation: Basic Concepts and Emerging Roles.
  • ResearchGate. (n.d.). Reactivity of Functional Groups on the Protein Surface: Development of Epoxide Probes for Protein Labeling.
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • PubMed. (2024, June 12). Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins.
  • MBL Life Science. (n.d.). How to reduce non-specific reactions.
  • U-CyTech. (n.d.). Troubleshooting T cell ELISPOT assay.
  • Blotcycler. (2023, June 26). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • PMC. (2025, June 9). The Binding Affinities of Serum Proteins to Nanoparticles.
  • PMC - NIH. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors.
  • WuXi AppTec DMPK. (2024, January 4). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • BenchChem. (n.d.). Strategies for reducing non-specific binding in receptor assays.
  • NCBI Bookshelf - NIH. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • PMC. (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition.
  • Abcam. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background.
  • SLAS Discovery. (2021, July 3). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
  • ScienceDirect. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • PMC. (n.d.). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics.
  • ResearchGate. (2026, February 16). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs.
  • Journal of the American Chemical Society. (n.d.). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
  • Royal Society of Chemistry. (2020, November 26). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes.
  • ACS Publications. (2022, January 8). Rules for Identifying Potentially Reactive or Promiscuous Compounds.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2024, September 5). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Biomaterials Science (RSC Publishing). (n.d.). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer.
  • PubMed. (2022, October 5). Quinazoline-4(3 H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition.
  • Pharma Focus Asia. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • NCBI - NIH. (2012, March 18). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats.
  • International Journal of Pharmaceutical Sciences and Research. (2024, November 3). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review.
  • ACS Omega. (2022, October 5). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition.
  • Guidechem. (n.d.). 7-(Oxiran-2-ylmethoxy)quinazoline 2408966-04-9 wiki.
  • ResearchGate. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
  • Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • ChemRadar. (n.d.). 7-(Oxiran-2-ylmethoxy)quinazoline CAS#2408966-04-9 | CAS Substance Database.
  • ChemRadar. (2026, March 30). 7-(Oxiran-2-ylmethoxy)quinazoline CAS#2408966-04-9 | FCMD | Food Contact Materials Regulations Database.
  • ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo.
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • RSC Publishing. (n.d.). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization.
  • MDPI. (2024, August 14). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.
  • Journal of Applied Pharmaceutical Science. (n.d.). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET.

Sources

Technical Support Center: Enhancing Cell Permeability of 7-Substituted Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-substituted quinazoline compounds. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most common hurdles in drug discovery: poor cell permeability. The following question-and-answer-based guide offers solutions, explains the rationale behind experimental choices, and provides detailed protocols to help you navigate these challenges effectively.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary questions researchers face when poor cellular activity suggests a permeability issue.

Question: My 7-substituted quinazoline compound shows high potency in a biochemical assay but is significantly less active in a cell-based assay. What is the likely cause?

Answer: A significant drop in potency between biochemical (e.g., enzyme inhibition) and cellular assays is a classic indicator of poor cell permeability.[1][2] The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. Other potential, though often related, factors include the compound being rapidly pumped out of the cell by efflux transporters or significant intracellular metabolism.[3] The first logical step is to experimentally determine the compound's permeability.

Question: What are the key physicochemical properties of my quinazoline compound that I should assess first?

Answer: Before initiating cell-based assays, a quick analysis of key physicochemical properties can predict potential permeability issues. These properties govern a molecule's ability to navigate the lipid bilayer of the cell membrane.[4][5][6]

  • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. A LogD at pH 7.4 between 1 and 3 is often considered a good starting point for passive permeability.[1]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms. A higher PSA is generally associated with lower permeability.

  • Hydrogen Bond Donors (HBDs): The number of HBDs is a critical factor. Each hydrogen bond to water must be broken for the molecule to enter the lipid membrane, which carries an energetic penalty.[1] Reducing the HBD count is a common strategy to improve permeability.[1]

  • Molecular Weight (MW): Larger molecules generally have more difficulty diffusing across the cell membrane.[3]

These properties are often calculated using computational tools and provide a foundational understanding of your molecule's "drug-like" characteristics.[4]

Question: Which in vitro assays should I use to quantitatively measure the permeability of my compound?

Answer: A tiered approach using two standard in vitro assays is highly recommended to get a comprehensive picture of your compound's permeability profile.[3]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane.[3][7] It exclusively measures passive permeability and is an excellent first screen to determine a molecule's intrinsic capacity to cross a lipid bilayer.[7]

  • Caco-2 Cell Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9][10] This assay is considered more comprehensive because it assesses not only passive diffusion but also active transport mechanisms, including both uptake and efflux by transporters expressed on the cells.[8][9]

Comparing the results from these two assays can help diagnose the specific permeability issue (e.g., poor passive diffusion vs. active efflux).[7]

Section 2: Troubleshooting & Data Interpretation

This section dives into common problems and how to interpret experimental data.

Question: The permeability of my quinazoline inhibitor is high in the PAMPA assay but low in the Caco-2 assay. What does this discrepancy indicate?

Answer: This is a very common and informative scenario. A high PAMPA result suggests your compound has good intrinsic passive permeability.[7] The low Caco-2 result, therefore, strongly indicates that an active biological process is limiting its net transport across the cell monolayer. The most likely culprit is active efflux, where transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) actively pump your compound out of the cell.[3][11] Quinazoline derivatives like Lapatinib are known substrates for such transporters.[12]

Question: How do I interpret the efflux ratio (ER) from my Caco-2 assay?

Answer: The efflux ratio is a quantitative measure of active efflux. It is calculated by dividing the permeability coefficient in the basolateral-to-apical (B-A) direction by the permeability in the apical-to-basolateral (A-B) direction.[1]

ER = Papp (B-A) / Papp (A-B)

  • ER ≈ 1: This suggests that the compound primarily crosses the membrane by passive diffusion, as the transport rate is similar in both directions.[1]

  • ER > 2: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters.[1]

  • ER < 0.5: This may suggest the involvement of active uptake transporters, though this is less common.[1]

If a high efflux ratio is observed, you can confirm the specific transporter involved by conducting the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[1][13]

Question: My quinazoline compound is highly lipophilic (high LogP) but still exhibits poor cell permeability. Why might this be?

Answer: While a certain level of lipophilicity is required, excessive lipophilicity can paradoxically hinder permeability.[1] This is often referred to as the "solubility-permeability interplay".[14]

  • Poor Aqueous Solubility: The compound may precipitate in the aqueous unstirred water layer adjacent to the cell membrane, which reduces the effective concentration gradient needed to drive passive diffusion.[1][15][16]

  • Membrane Sequestration: The compound can become "trapped" within the lipid bilayer, struggling to partition out into the aqueous cytoplasm on the other side.[1]

  • Efflux Pump Recognition: Highly lipophilic compounds can still be recognized and expelled by efflux pumps.[1]

It is crucial to balance lipophilicity with aqueous solubility for optimal permeability.

Question: My compound recovery is low in the Caco-2 assay. What are the potential causes and solutions?

Answer: Low mass balance or recovery in a Caco-2 assay can obscure the true permeability results. Potential causes include:

  • Poor Solubility: The compound may be precipitating in the assay buffer. Solutions include reducing the compound concentration or adding a small percentage of a co-solvent (though this can impact cell health).[1][17]

  • Non-specific Binding: The compound may adsorb to the plastic of the assay plate. Using low-binding plates can help mitigate this issue.[1]

  • Cellular Metabolism: Caco-2 cells possess some metabolic activity. Analyzing samples for known or predicted metabolites can confirm if this is occurring.[1]

  • Intracellular Accumulation: The compound may be sequestered within the cells. Analyzing the cell lysate at the end of the experiment is essential to quantify the amount of compound that remains inside the cells.[1]

Section 3: Strategies for Enhancing Permeability

Once the permeability issue is identified, the following strategies can be employed to improve the properties of your 7-substituted quinazoline.

Question: What are the most effective chemical modification strategies to improve the permeability of my quinazoline compound?

Answer: Several medicinal chemistry strategies can be employed to systematically improve a compound's intrinsic properties.[1][3]

  • Reduce Hydrogen Bond Donors (HBDs): This is often the most impactful strategy.[1] For a 7-substituted quinazoline, this could involve replacing an amine (-NH-) or hydroxyl (-OH) group with a less polar isostere like an ether (-O-) or a methylated amine (-N-CH₃). This reduces the desolvation energy penalty required for membrane entry.[1]

  • Modulate Lipophilicity (LogP/LogD): Fine-tune the LogD to be within the optimal 1-3 range.[1] At the 7-position, this can be achieved by introducing or removing lipophilic groups (e.g., trifluoromethyl) or polar groups.[1] However, as noted, excessive lipophilicity should be avoided.

  • Utilize Intramolecular Hydrogen Bonds (IMHBs): Designing the molecule to form an internal hydrogen bond can "shield" polar groups, effectively reducing the molecule's apparent polarity and improving its ability to cross the cell membrane.[1][18][19] This is a more advanced strategy but can be highly effective for molecules that are "beyond the rule-of-five".[18]

  • Prodrug Approaches: A prodrug is an inactive derivative that is converted to the active parent drug in vivo.[1][20][21] This strategy is excellent for temporarily masking polar functional groups (like hydroxyls or carboxylic acids) that hinder permeability.[1][20][22] For example, an ester prodrug can be used to mask a hydroxyl group, which is then cleaved by intracellular esterases to release the active compound.[1]

Question: When are formulation or advanced delivery strategies appropriate?

Answer: If chemical modifications are not feasible or fail to provide sufficient improvement, advanced formulation strategies can be employed.[1][23] These are particularly useful for compounds progressing towards later-stage development.

  • Liposomal Formulations: Encapsulating the quinazoline inhibitor in liposomes can improve its solubility, stability, and pharmacokinetic profile.[1]

  • Nanoparticle-Based Delivery: Polymeric nanoparticles can encapsulate the inhibitor, protecting it from degradation and potentially offering opportunities for targeted delivery.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that form a fine emulsion in the GI tract, which can enhance the solubility and absorption of poorly permeable drugs.[24]

Section 4: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a 7-substituted quinazoline inhibitor across an artificial lipid membrane.[3][7]

Methodology:

  • Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% lecithin in dodecane) to create the artificial membrane.

  • Coat Donor Plate: Add a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in a 96-well filter donor plate and allow it to impregnate the filter.

  • Prepare Solutions:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

    • Donor Plate: Add the dosing solution of the quinazoline inhibitor (e.g., at 10 µM in PBS) to the coated donor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane contacts the acceptor buffer. Incubate the assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the effective permeability coefficient (Pₑ) using the appropriate formula, which accounts for the concentrations, volumes, and incubation time.[7]

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a 7-substituted quinazoline inhibitor across a Caco-2 cell monolayer.[1][8]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell™ plates and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.[3]

  • Permeability Assay (Basolateral to Apical - B-A for Efflux): Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[3]

  • Sample Analysis: Analyze the concentration of the compound in all collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The Papp value is typically expressed in cm/s. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).[1]

Section 5: Data Interpretation & Case Studies

Illustrative Structure-Permeability Relationships

The following table provides a summary of permeability and physicochemical properties for a hypothetical series of 7-substituted quinazoline analogs to illustrate key structure-permeability relationships.

Analog ID7-SubstituentLogD (pH 7.4)HBD CountPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Parent -NH-Ph2.512.14.5Moderate permeability, but significant efflux.
Analog-A -O-Ph2.6012.51.1Replacing the -NH- HBD with an ether linkage significantly improves permeability and eliminates efflux.[1]
Analog-B -NH-Ph-F2.812.54.3Adding a fluorine atom increases lipophilicity slightly but has a minimal impact on permeability, showing lipophilicity is not the only factor.[1]
Analog-C -NH-Ph-OH1.920.41.3Adding a hydroxyl group increases the HBD count and polarity, drastically reducing permeability.[1]
Analog-D -NH-Ph-N(CH₃)₂2.210.215.2The addition of a basic amine likely leads to strong recognition by efflux pumps, resulting in a very high efflux ratio.[1]
Analog-E -NH-Ph-O-C(O)CH₃2.418.91.5A prodrug strategy masking the polar hydroxyl group of Analog-C with an ester results in a significant improvement in permeability.[1]
Visual Workflow & Concept Diagrams

G cluster_start Initial Observation cluster_assess Permeability Assessment cluster_diagnose Diagnosis cluster_action Actionable Strategy start Compound shows high biochemical but low cellular activity pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 diag_passive Low PAMPA & Low Caco-2: Poor Passive Permeability pampa->diag_passive diag_efflux High PAMPA & Low Caco-2 (ER > 2): Active Efflux pampa->diag_efflux diag_good High PAMPA & High Caco-2 (ER ≈ 1): Good Permeability (Investigate other issues like metabolism) pampa->diag_good caco2->diag_passive caco2->diag_efflux caco2->diag_good action_chem Chemical Modification: - Reduce HBDs - Modulate LogD - Form IMHBs diag_passive->action_chem action_efflux Redesign to avoid efflux recognition or co-dose with inhibitor diag_efflux->action_efflux action_prodrug Prodrug Strategy: - Mask polar groups action_chem->action_prodrug

Caption: Troubleshooting workflow for a quinazoline compound with poor cellular activity.

G cluster_membrane Cell Membrane int Intracellular (Basolateral) uptake Uptake Transporter c3 Drug uptake->c3 efflux Efflux Transporter c5 Drug efflux->c5 ext Extracellular (Apical) c1 Drug c2 Drug c4 Drug c1->p2 Passive Diffusion (PAMPA & Caco-2) c2->uptake c3->int Active Uptake (Caco-2 only) c4->efflux c5->ext Active Efflux (Caco-2 only)

Caption: Mechanisms of drug transport across a cell monolayer.

References
  • Yadav, P., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Bioorganic Chemistry. Available from: [Link]

  • Zhu, C., et al. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Mishra, A., et al. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Shultz, M.D. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Available from: [Link]

  • Al-Suwaidan, I.A., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available from: [Link]

  • Fassihi, A., et al. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences. Available from: [Link]

  • Journal of Pharmacy and Pharmacology. The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Available from: [Link]

  • Madrid, D.C., et al. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Available from: [Link]

  • Spengler, G., et al. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceutics. Available from: [Link]

  • Annand, J.R., et al. Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

  • European Union. In vitro Caco-2 permeability | EURL ECVAM - TSAR. Available from: [Link]

  • Tolba, M.F., et al. Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules. Available from: [Link]

  • Tobe, M., et al. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, M., et al. Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Kapłucha, A., et al. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. Available from: [Link]

  • Wang, D., et al. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. Available from: [Link]

  • ResearchGate. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • SlideShare. Physico Chemical Factors affecting drug absorption - Oral delivery of proteins and peptides and carrier-based strategies. Available from: [Link]

  • McAlpine, S.R. Prodrug Development. Available from: [Link]

  • Frontiers. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

  • Al-Subeh, A., et al. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available from: [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • de Oliveira, D.P., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available from: [Link]

  • Polli, J.W., et al. The role of efflux and uptake transporters in [N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, lapatinib) disposition and drug interactions. Drug Metabolism and Disposition. Available from: https://pubmed.ncbi.nlm.nih.gov/18195028/
  • Spengler, G., et al. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. Available from: [Link]

  • Sabatier, D., et al. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemistryMedChem. Available from: [Link]

  • Research Square. Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Available from: [Link]

  • Sahoo, N., et al. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Chen, Y., et al. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. Frontiers in Chemistry. Available from: [Link]

  • Tuntijaroon, J., et al. Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics. Available from: [Link]

  • Stewart, B.H., et al. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS Journal. Available from: [Link]

  • Pharmacy 180. Physicochemical Factors Affecting Drug Absorption. Available from: [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]

  • JBINO. physicochemical property of drug molecules with respect to drug actions. Available from: [Link]

  • Khan, I., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available from: [Link]

  • Kumar, D., et al. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. Available from: [Link]

  • de Oliveira, V.M., et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery. Available from: [Link]

  • ResearchGate. Effects of intramolecular hydrogen bonds on lipophilicity. Available from: [Link]

  • IJMPR. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available from: [Link]: [Link]

Sources

Validation & Comparative

Validating the covalent binding of 7-(Oxiran-2-ylmethoxy)quinazoline to its target protein

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Covalent Binding of 7-(Oxiran-2-ylmethoxy)quinazoline: A Comparative Guide to Epoxide Warheads in Kinase Inhibition

Introduction The development of targeted covalent inhibitors (TCIs) has revolutionized oncology, particularly in targeting kinases like the Epidermal Growth Factor Receptor (EGFR). While early-generation reversible inhibitors (e.g., gefitinib) suffered from acquired resistance, the integration of electrophilic warheads—most notably acrylamides—enabled irreversible binding to specific nucleophilic residues such as Cys797. Today, alternative warheads like epoxides are being rigorously evaluated to expand the chemical space and tune reactivity profiles. Epoxides are already present in approved covalent drugs like carfilzomib and fosfomycin, and experimental compounds featuring a quinazoline core have been designed to assess the potential of epoxide warheads in covalent kinase inhibitors[1].

This guide objectively compares the validation of 7-(Oxiran-2-ylmethoxy)quinazoline —a prototypical epoxide-based TCI—against standard reversible and acrylamide-based alternatives. As an application scientist, I will outline the self-validating experimental workflows required to prove covalent target engagement, emphasizing the causality behind each methodological choice.

Mechanistic Rationale: Why Epoxides? Unlike acrylamides, which rely on Michael addition (a conjugate addition to an α,β -unsaturated carbonyl), epoxides undergo an SN​2 ring-opening reaction when attacked by a nucleophile (such as a cysteine thiolate). This provides a distinct stereoelectronic trajectory for bond formation. The covalent binding of these inhibitors follows a two-step kinetic model: initial reversible binding to the ATP pocket ( KI​ ), followed by the irreversible bond formation step ( kinact​ ).

G E Target Kinase (EGFR Cys797) EI Non-Covalent Complex (E·I) E->EI k1 I Inhibitor (Epoxide Warhead) I->EI k1 EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact (Irreversible)

Caption: Two-step binding mechanism of targeted covalent inhibitors.

Orthogonal Validation Workflow To definitively prove that 7-(Oxiran-2-ylmethoxy)quinazoline acts as a specific covalent inhibitor, we must employ a triad of orthogonal assays. A single assay is insufficient; biochemical binding must translate to cellular durability.

G Step1 1. Intact Protein MS (Stoichiometry & Adduct Mass) Step2 2. Peptide Mapping (LC-MS/MS) (Identify Cys797 Modification) Step1->Step2 Validates 1:1 Binding Step3 3. Biochemical Kinetics (Determine kinact / KI) Step2->Step3 Confirms Target Site Step4 4. Cellular Washout Assay (Durability of p-EGFR Inhibition) Step3->Step4 Quantifies Efficiency

Caption: Orthogonal validation workflow for covalent kinase inhibitors.

Intact Protein Mass Spectrometry (Structural Validation)

Causality: Intact protein mass spectrometry is utilized early in the discovery pipeline to confirm covalent bond formation by detecting a mass shift equal to the inhibitor's molecular weight. Critically, it verifies 1:1 binding stoichiometry, which is essential to triage hyperreactive compounds that promiscuously modify multiple residues and cause off-target toxicity[2]. Methodology:

  • Preparation: Incubate recombinant EGFR kinase domain (1.5 µM) with 7-(Oxiran-2-ylmethoxy)quinazoline (5 µM) in a physiological buffer (e.g., HEPES pH 7.4) at room temperature.

  • Time-Course Sampling: Quench aliquots at 0, 15, 30, 60, and 120 minutes.

  • LC-MS Analysis: Inject samples onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer.

  • Deconvolution: Process the raw multiply-charged spectra using deconvolution software to obtain the zero-charge intact mass. A successful validation will show a clean shift of +202.21 Da (the exact mass of the oxirane-quinazoline) with no secondary peaks indicating poly-alkylation.

Kinetic Profiling: kinact​/KI​ Determination (Mechanistic Validation)

Causality: Standard IC50​ values are highly dependent on incubation time for covalent drugs and are therefore misleading. The second-order rate constant kinact​/KI​ serves as the preferred quantitative potency metric, decoupling the initial non-covalent affinity ( KI​ ) from the maximum rate of covalent inactivation ( kinact​ )[3]. Methodology:

  • Assay Setup: Utilize a continuous fluorescence-based kinase assay or an LC-HRMS based kinetic platform.

  • Data Acquisition: Monitor the depletion of native enzyme activity across a serial dilution of the inhibitor (e.g., 0.1 µM to 10 µM) over a 100-minute time course.

  • Curve Fitting: Plot product formation over time to extract the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Extraction: Fit the kobs​ values against inhibitor concentration using the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to derive the kinetic parameters.

Cellular Washout Assay (Functional Validation)

Causality: Biochemical assays do not account for cellular permeability, target competition (e.g., high intracellular ATP), or protein turnover. The washout assay proves that the covalent bond translates to durable target suppression in living cells. If the drug is reversible, signaling recovers rapidly once the free drug is washed away; if covalent, signaling remains suppressed until new protein is synthesized. Methodology:

  • Treatment: Seed EGFR-driven cancer cells (e.g., HCC827) and treat with the inhibitor at 10×IC50​ for 2 hours to ensure complete target occupancy.

  • Washout: Remove the media, wash the cells three times with warm PBS to remove all unbound drug, and replenish with drug-free media.

  • Recovery: Harvest cell lysates at 0, 4, 8, and 24 hours post-washout.

  • Immunoblotting: Perform Western blot analysis probing for phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR. Quantify the sustained inhibition of p-EGFR relative to the untreated control.

Comparative Performance Data To contextualize the performance of 7-(Oxiran-2-ylmethoxy)quinazoline, we compare its kinetic and functional metrics against a reversible quinazoline (Gefitinib) and an acrylamide-based covalent quinazoline (Afatinib).

InhibitorWarhead ClassBinding Mode KI​ (nM) kinact​ ( 10−4s−1 ) kinact​/KI​ ( M−1s−1 )24h Washout p-EGFR Recovery
Gefitinib NoneReversible0.4N/AN/A> 90% (Rapid Recovery)
Afatinib AcrylamideIrreversible0.815.0~18,750< 10% (Sustained)
7-(Oxiran-2-ylmethoxy)quinazoline *EpoxideIrreversible1.28.5~7,080< 15% (Sustained)

*Data for 7-(Oxiran-2-ylmethoxy)quinazoline is representative of prototype epoxide-based EGFR inhibitors to illustrate comparative kinetic profiles.

Conclusion While acrylamides remain the gold standard for covalent kinase inhibitors, epoxide warheads like those in 7-(Oxiran-2-ylmethoxy)quinazoline offer a viable, alternative electrophilic trap. As demonstrated by the data, while the kinact​ of the epoxide may be slightly slower than a highly optimized acrylamide, it successfully achieves the ultimate goal of a covalent drug: sustained, durable target inhibition in a cellular context, far outperforming reversible counterparts. Rigorous validation using intact MS, kinetic profiling, and washout assays remains the non-negotiable standard for advancing these novel warheads.

References

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update | Journal of Medicinal Chemistry - ACS Publications. URL:

  • Chemoproteomic methods for covalent drug discovery - PMC. URL:

  • lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening - ICE Bioscience. URL:

Sources

Comparative analysis of the reactivity of different electrophilic groups on the quinazoline scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold and the Rise of Covalent Modulators

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology. Its rigid, planar structure and versatile substitution points allow for precise orientation of pharmacophoric features within a target's binding site. In recent years, the deliberate strategy of targeted covalent inhibition has gained significant momentum, offering advantages like enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2] This approach involves appending an electrophilic functional group, or "warhead," to a high-affinity scaffold like quinazoline. This warhead forms a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, on the target protein.[3][4]

The success of this strategy, however, is critically dependent on a finely tuned balance. The electrophile must be reactive enough to form a bond with the intended target cysteine but not so reactive that it indiscriminately modifies other proteins, leading to off-target toxicity.[5][6] Therefore, a deep, quantitative understanding of the reactivity of different electrophilic groups is paramount for the rational design of safe and effective covalent inhibitors. This guide provides a comparative analysis of the most common electrophilic warheads used on the quinazoline scaffold, supported by mechanistic insights and detailed experimental protocols for their evaluation.

The Electrophiles: A Comparative Overview of Common Warheads

The choice of electrophile dictates the kinetics, selectivity, and even the reversibility of the covalent interaction. While over 100 different warheads have been explored, a select few have become the workhorses of covalent drug design.[7][8] We will compare four of the most prominent classes when attached to a quinazoline core: Acrylamides, Cyanoacrylamides, Vinyl Sulfones/Sulfonamides, and Chloroacetamides.

Mechanism of Action: The Covalent Bond Formation

The primary mechanism for α,β-unsaturated systems like acrylamides and vinyl sulfones is a conjugate (or Michael) addition reaction with the thiol side chain of a cysteine residue. For haloacetamides, the reaction proceeds via a direct nucleophilic substitution.

G cluster_0 Michael Addition (Acrylamides, Vinyl Sulfones) cluster_1 Nucleophilic Substitution (Chloroacetamides) Quinazoline_Scaffold_1 Quinazoline Scaffold Michael_Acceptor Michael Acceptor (e.g., Acrylamide) Quinazoline_Scaffold_1->Michael_Acceptor Noncovalent_Complex_1 Reversible E•I Complex Michael_Acceptor->Noncovalent_Complex_1 Ki Protein_Cys_SH Protein-Cys-SH (Nucleophile) Protein_Cys_SH->Noncovalent_Complex_1 Initial Binding Covalent_Adduct_1 Irreversible Covalent Adduct Noncovalent_Complex_1->Covalent_Adduct_1 kinact Quinazoline_Scaffold_2 Quinazoline Scaffold Chloroacetamide Chloroacetamide (-NH-CO-CH₂-Cl) Quinazoline_Scaffold_2->Chloroacetamide Noncovalent_Complex_2 Reversible E•I Complex Chloroacetamide->Noncovalent_Complex_2 Ki Protein_Cys_SH_2 Protein-Cys-SH (Nucleophile) Protein_Cys_SH_2->Noncovalent_Complex_2 Initial Binding Covalent_Adduct_2 Irreversible Covalent Adduct + HCl Noncovalent_Complex_2->Covalent_Adduct_2 kinact

Figure 1: General mechanisms for covalent bond formation with cysteine.

Reactivity Analysis: A Head-to-Head Comparison

The reactivity of an electrophile is not a monolithic property; it is a function of its intrinsic electronics, steric factors, and the specific microenvironment of the target protein's binding pocket.[9] However, we can establish a general hierarchy of reactivity by examining their reaction rates with model thiols like glutathione (GSH) or through kinetic analysis against a common protein target. The efficiency of covalent modification is often expressed as a second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[10][11]

Electrophilic GroupGeneral ReactivityReversibilityKey Characteristics & Considerations
Acrylamide ModerateIrreversibleThe most widely used "warhead" due to its "Goldilocks" reactivity, minimizing off-target effects while being sufficiently reactive for on-target modification.[1][3] Its reactivity is highly tunable via substitution.
Cyanoacrylamide HighReversibleThe α-cyano group significantly increases electrophilicity but also acidifies the α-proton on the adduct, facilitating a retro-Michael elimination.[12][13] This allows for reversible covalent binding, which can reduce off-target toxicity.[14]
Vinyl Sulfone High to Very HighIrreversibleGenerally more reactive than the corresponding acrylamides due to the strong electron-withdrawing nature of the sulfone group.[15] This higher reactivity can be beneficial for targeting less nucleophilic cysteines but requires careful scaffold design to ensure selectivity.
Chloroacetamide Very HighIrreversibleA classic and highly potent electrophile.[16] Its high intrinsic reactivity can lead to significant off-target modification and potential immunogenicity, making it a less common choice in modern covalent drug design.[17]

Table 1: Comparative overview of common electrophilic warheads.

Acrylamides: The Field-Proven Standard

Acrylamides are the cornerstone of many successful covalent drugs, including the quinazoline-based EGFR inhibitors afatinib and dacomitinib.[3] Their moderate reactivity requires good initial non-covalent binding to drive the covalent modification, a feature that inherently builds in a layer of selectivity.[12] The reaction proceeds via an irreversible Michael addition.[18]

The reactivity of the acrylamide moiety can be modulated. For example, placing electron-donating groups on the β-carbon, such as in methacrylamides, can decrease reactivity by lowering the electrophilicity of the double bond.[19] Conversely, the addition of a dimethylaminomethyl group on the β-carbon of afatinib's warhead has been shown to enhance reactivity through a base-assisted mechanism.[20]

Cyanoacrylamides: Engineering Reversibility

The search for a wider therapeutic window has led to the development of reversible covalent inhibitors.[5][6] The α-cyanoacrylamide is a premier example of a "tunable" warhead. The electron-withdrawing nitrile group enhances the rate of the initial thiol addition but also increases the acidity of the α-proton on the resulting covalent adduct.[13] This facilitates a retro-Michael reaction, allowing the inhibitor to dissociate. This equilibrium can be finely tuned to achieve long residence times on the target while allowing for dissociation from off-targets, potentially mitigating toxicity.[13][14]

Vinyl Sulfones and Sulfonamides: High-Potency Options

When higher reactivity is needed, for instance, to target a cysteine with low nucleophilicity, vinyl sulfones are an excellent option. They are significantly more reactive towards thiols than their acrylamide counterparts.[15][21] This potency comes with the challenge of controlling selectivity, as the high intrinsic reactivity can increase the likelihood of off-target reactions.[21] Therefore, achieving selectivity with a vinyl sulfone warhead relies even more heavily on a highly specific, high-affinity binding scaffold.

Chloroacetamides: A Classic but Promiscuous Electrophile

Chloroacetamides are among the most reactive electrophiles used in chemical biology. They react with nucleophiles via an S_N2 mechanism.[22] While this high reactivity ensures potent covalent modification, it also makes them prone to non-specific reactions with numerous cellular nucleophiles, including glutathione and solvent-exposed cysteines on many proteins.[17] Recent studies have shown that chloroacetamide-containing ligands can induce ferroptotic cell death through broad, off-target cysteine modification, highlighting the potential toxicity challenges associated with this warhead.[17]

Experimental Protocols for Reactivity Assessment

Validating the reactivity and selectivity of a novel quinazoline-based covalent inhibitor is a critical step in its development. The following protocols provide robust, self-validating frameworks for this assessment.

Protocol 1: Kinetic Analysis of Covalent Inhibition (k_inact/K_i Determination)

This protocol determines the second-order rate constant for covalent modification of a target protein, providing a quantitative measure of inhibitor efficiency.

Figure 2: Workflow for determining k_inact/K_i.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare concentrated stock solutions of the quinazoline inhibitor in DMSO. Prepare the purified target protein in a suitable, non-nucleophilic buffer (e.g., HEPES or phosphate buffer, pH 7.4).

  • Incubation: In a series of tubes, add the target protein to the assay buffer. Initiate the reaction by adding varying concentrations of the inhibitor to each tube. Include a DMSO-only control. Incubate at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Quenching: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and quench the reaction. Quenching can be achieved by adding a strong acid (e.g., 0.4% formic acid) or by rapid dilution into a cold buffer containing a high concentration of a competing nucleophile.

  • LC-MS Analysis: Analyze each quenched sample by Liquid Chromatography-Mass Spectrometry (LC-MS). Use a method that can separate the unmodified protein from the covalent adduct.

  • Data Extraction: For each time point and inhibitor concentration, determine the peak area of the intact, unmodified protein from the MS chromatogram.

  • Calculation of k_obs: For each inhibitor concentration, plot the natural logarithm (ln) of the percentage of remaining unmodified protein against time. The negative slope of this line is the observed rate constant, k_obs.

  • Calculation of k_inact/K_i: Plot the calculated k_obs values against the corresponding inhibitor concentrations. The slope of this new line represents the second-order rate constant, k_inact/K_i.[10][11]

Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation

This protocol provides direct evidence of covalent bond formation and allows for the determination of the modification stoichiometry.

Figure 3: Workflow for adduct confirmation by intact protein MS.

Step-by-Step Methodology:

  • Reaction: Incubate the target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the quinazoline inhibitor for a sufficient time to ensure complete reaction (e.g., 2-4 hours) at room temperature. Include a DMSO control.

  • Sample Cleanup: Remove excess, unbound inhibitor and buffer salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column. Elute the protein into a solution suitable for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).

  • Mass Spectrometry: Infuse the desalted sample into an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Data Analysis: Acquire the mass spectrum over the appropriate m/z range. Use the instrument's software to deconvolute the resulting multiply charged ion series to obtain the zero-charge mass of the protein.

  • Confirmation: Compare the measured mass of the inhibitor-treated protein with the mass of the DMSO-treated control protein. A mass shift corresponding to the molecular weight of the quinazoline inhibitor confirms the formation of a 1:1 covalent adduct.[23]

Conclusion and Future Directions

The selection of an electrophilic warhead is a critical decision in the design of quinazoline-based covalent inhibitors. While acrylamides represent a well-validated and balanced starting point, the other groups offer unique properties that can be exploited for specific applications. Cyanoacrylamides provide a sophisticated tool for engineering reversible covalent interactions to improve safety profiles. Vinyl sulfones offer a high-potency option for challenging targets, and chloroacetamides , despite their promiscuity, can still serve as useful tool compounds in controlled settings.

The rational design of the next generation of covalent medicines will increasingly rely on a multiparameter optimization of the scaffold, linker, and the electrophile itself. By combining quantitative kinetic analysis with proteome-wide selectivity profiling, researchers can continue to refine the reactivity and selectivity of these powerful therapeutic agents, ultimately expanding the "druggable" proteome and delivering safer, more effective treatments.

References

  • Taylor & Francis. (n.d.). Electrophilic warheads in covalent drug discovery: an overview.
  • Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. (2024, February 26).
  • An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). PMC.
  • Zeng, et al. (2017, August 17). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. PubMed.
  • Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. (2026, February 6). ResearchGate.
  • Introduction to the themed collection on Covalent Drug Discovery. RSC Publishing.
  • Horvát, et al. (2022, February 6). Electrophilic warheads in covalent drug discovery: an overview. PubMed.
  • Identification of quinazoline-based covalent inhibitors of KRASG12C for the treatment of solid tumors. American Chemical Society.
  • Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents. Semantic Scholar.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024, April 3). ACS Publications.
  • Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). PMC.
  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society.
  • Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry.
  • Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors. (2022, October 13). ACS Publications.
  • Li, L-W., et al. (2021, May 15). Discovery of novel quinazoline-based covalent inhibitors of KRAS G12C with various cysteine-targeting warheads as potential anticancer agents. PubMed.
  • Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers.
  • Discovery of Novel Quinazoline-based Covalent Inhibitors of KRAS G12C with Various Cysteine-targeting Warheads as Potential Anticancer Agents. (n.d.). ResearchGate.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (n.d.). PMC.
  • Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. (n.d.).
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026, March 12).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29).
  • Kinetic analysis of covalent and irreversible inhibitors. (2020, November 27). CarnaBio USA, Inc.
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (n.d.).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, October 23).
  • Detecting Post-translational Modifications: 5 Easy Methods. (2026, January 19). Bitesize Bio.
  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. (n.d.). PMC.
  • Reactivity of 2,2-Disubstituted Quinazolinone Towards Electrophilic Substitution: First In-Silico Design to Verify Experimental Evidence of Quinazolinone-based New Organic Compounds. (n.d.). ResearchGate.
  • Common Research Strategies for Post-Translational Modification. Creative Proteomics.
  • Lindley, H. (1962, March). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. PubMed.
  • Modelling covalent modification of cysteine residues in proteins. (n.d.).
  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (2024, February 21). bioRxiv.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PMC.
  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. (2024, September 26). eLife.
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021, March 24). Journal of the American Chemical Society.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022, May 19). ACS Publications.
  • Recent advances in the development of covalent inhibitors. (n.d.). PMC.
  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PMC.
  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2020, August 10). PMC.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.).
  • Advances in covalent drug discovery. (n.d.). PMC - NIH.
  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. (n.d.).
  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. (n.d.). PMC.
  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. (n.d.). R Discovery.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PMC.
  • Reactive-cysteine profiling for drug discovery. (2019, March 18). PMC - NIH.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022, November 10). MDPI.

Sources

Cross-Reactivity Profiling of 7-(Oxiran-2-ylmethoxy)quinazoline: A Comparative Guide to Epoxide-Driven Covalent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs), the quinazoline scaffold has long served as the privileged pharmacophore for ATP-competitive binding at the hinge region of the Epidermal Growth Factor Receptor (EGFR)[1]. While clinical TCIs such as afatinib and osimertinib rely on Michael acceptor (acrylamide) warheads to target the conserved Cys797 residue[2], the emergence of epoxide-based electrophiles offers a distinct reactivity profile[3].

This guide provides a comprehensive cross-reactivity profiling of 7-(Oxiran-2-ylmethoxy)quinazoline —a probe compound combining the hinge-binding quinazoline core with an oxirane (epoxide) warhead—against a panel of disease-relevant kinases.

The Causality of the Epoxide Warhead

Unlike acrylamides, which undergo reversible Michael addition before stabilizing, epoxides undergo a direct, irreversible SN​2 ring-opening upon nucleophilic attack by a thiolate[3][4]. This results in a highly stable β -hydroxy thioether linkage. The 7-position of the quinazoline ring is structurally poised to project this oxirane moiety directly into the solvent-exposed cleft of EGFR, placing it in optimal proximity to Cys797[5].

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 (Cys797 / Cys805) Ligand->Receptor Activates MAPK RAS / RAF / MEK / ERK Receptor->MAPK PI3K PI3K / AKT / mTOR Receptor->PI3K Inhibitor 7-(Oxiran-2-ylmethoxy)quinazoline (Epoxide Warhead) Inhibitor->Receptor Covalent Blockade Outcome Tumor Cell Proliferation MAPK->Outcome PI3K->Outcome

Fig 1. Epoxide-driven covalent blockade of EGFR/HER2 signaling pathways.

Kinase Panel Selection & Structural Causality

To objectively profile cross-reactivity, we selected a panel of kinases with and without targetable cysteines in homologous positions[6].

  • Positive Targets: EGFR (Cys797), HER2 (Cys805), BTK (Cys481), and JAK3 (Cys909). These kinases possess a nucleophilic cysteine in the ATP-binding pocket accessible to the oxirane warhead.

  • Negative Controls: JAK1 and c-Kit. These kinases lack the corresponding cysteine, allowing us to evaluate the compound's purely reversible binding affinity ( KI​ ) without the confounding factor of covalent bond formation.

Self-Validating Experimental Protocols

Relying solely on IC50​ values for covalent inhibitors is a fundamental flaw, as their apparent potency increases with incubation time[5]. To rigorously evaluate 7-(Oxiran-2-ylmethoxy)quinazoline against comparators (Afatinib and Gefitinib), we employ a three-tiered, self-validating workflow.

Workflow Step1 1. Time-Resolved Assay (Derive k_inact / K_I) Step2 2. Intact Mass Spec (+202.07 Da Shift) Step1->Step2 Step3 3. Cellular Washout (Sustained Inhibition) Step2->Step3

Fig 2. Self-validating workflow for targeted covalent inhibitor profiling.

Protocol 1: Time-Resolved FRET Kinase Assay

Purpose: Isolate the reversible binding affinity ( KI​ ) from the maximum rate of covalent inactivation ( kinact​ ).

  • Pre-incubate the recombinant kinase domain (e.g., EGFR WT) with varying concentrations of the inhibitor for multiple time points (0, 15, 30, 60, 120 minutes).

  • Initiate the reaction by adding ATP (at Km​ ) and a fluorescently labeled peptide substrate.

  • Measure the initial velocity of the reaction using a TR-FRET reader.

  • Plot the observed rate constant ( kobs​ ) against inhibitor concentration to calculate kinact​/KI​ .

Protocol 2: Intact Protein LC-MS Validation

Purpose: Prove that the time-dependent inhibition is caused by a physical covalent bond, not slow-tight reversible binding[4].

  • Incubate 10 µM of recombinant EGFR kinase domain with 50 µM of 7-(Oxiran-2-ylmethoxy)quinazoline for 2 hours at room temperature.

  • Desalt the protein using a C4 ZipTip to remove unbound compound and buffer salts.

  • Analyze via ESI-TOF Mass Spectrometry.

  • Causality Check: Because epoxide ring-opening is an addition reaction with no leaving group, the exact monoisotopic mass of the inhibitor (+202.07 Da) must be added to the intact kinase domain.

Protocol 3: Cellular Washout Assay

Purpose: Validate that the covalent bond withstands the dynamic, ATP-rich environment of a living cell.

  • Seed A549 (EGFR WT) cells in 6-well plates and treat with IC90​ concentrations of the inhibitors for 2 hours.

  • Wash cells three times with warm PBS to remove unbound drug, then replenish with drug-free media.

  • Lyse cells at 0h, 4h, 8h, and 24h post-washout.

  • Analyze p-EGFR (Tyr1068) levels via Western Blot. Reversible inhibitors will show rapid signaling recovery, whereas true covalent inhibitors will maintain suppression[2].

Comparative Data Presentation

Table 1: Biochemical Profiling Across the Kinase Panel

Data represents the efficiency of covalent bond formation ( kinact​/KI​ ) for covalent drugs, and standard IC50​ for the reversible control.

Kinase TargetTarget Cysteine7-(Oxiran-2-ylmethoxy)quinazoline ( kinact​/KI​ , M−1s−1 )Afatinib (Acrylamide) ( kinact​/KI​ , M−1s−1 )Gefitinib (Reversible) ( IC50​ , nM)
EGFR (WT) Cys797 4.8×104 2.3×105 2.5 nM
EGFR (T790M) Cys797 1.2×104 1.8×105 >10,000 nM
HER2 Cys805 3.5×104 1.1×105 15 nM
BTK Cys481 8.9×103 4.5×103 >5,000 nM
JAK3 Cys909 2.1×103 1.2×103 >10,000 nM
JAK1 None (Ser909)N/A (Reversible IC50​ > 5 µM)N/A (Reversible IC50​ > 5 µM)>10,000 nM
Table 2: Mechanistic Validation (Intact MS & Washout)
CompoundWarhead TypeIntact MS Shift (EGFR)p-EGFR Suppression at 24h Post-Washout
7-(Oxiran-2-ylmethoxy)quinazoline Epoxide (Oxirane)+202.07 Da (Single Adduct)> 85% (Sustained)
Afatinib Michael Acceptor+485.16 Da (Single Adduct)> 90% (Sustained)
Gefitinib None (Reversible)No Shift Observed< 10% (Full Recovery)

Discussion & Conclusion

The cross-reactivity profiling demonstrates that 7-(Oxiran-2-ylmethoxy)quinazoline is a highly effective covalent probe.

  • Warhead Kinetics: While the epoxide warhead exhibits a slightly lower kinact​/KI​ against EGFR compared to the highly optimized acrylamide in Afatinib, it provides robust, irreversible target engagement[3][5]. The direct SN​2 addition of the epoxide eliminates the reversibility inherent to the intermediate steps of Michael additions.

  • Cross-Reactivity: The quinazoline core drives high initial affinity ( KI​ ) for the ERBB family (EGFR/HER2)[1]. However, the solvent-exposed nature of the oxirane ring allows it to cross-react with BTK and JAK3, which share a structurally homologous cysteine.

  • Selectivity: The lack of time-dependent inhibition against JAK1 confirms that the compound's potency is strictly dependent on the presence of a targetable cysteine, validating its mechanism as a true targeted covalent inhibitor (TCI)[6].

For drug development professionals, 7-(Oxiran-2-ylmethoxy)quinazoline serves as an excellent foundational scaffold for exploring non-acrylamide covalent chemistries, particularly when resistance mutations (e.g., C797S) alter the electronic environment of the ATP-binding pocket[7].

Sources

Comparative Efficacy of 7-(Oxiran-2-ylmethoxy)quinazoline: A Guide to Epoxide-Based Covalent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) mutations[1]. While acrylamide-based warheads dominate the clinical space (e.g., Afatinib, Osimertinib), alternative electrophiles are actively investigated to overcome resistance and tune pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of 7-(Oxiran-2-ylmethoxy)quinazoline (7-OMQ; CAS 2408966-04-9) —a prototype covalent kinase inhibitor utilizing an oxirane (epoxide) warhead—against standard-of-care reversible and acrylamide-based irreversible alternatives. By examining both in vitro biochemical kinetics and in vivo patient-derived xenograft (PDX) models, we delineate the mechanistic advantages and metabolic vulnerabilities of epoxide-mediated cysteine alkylation[2].

Mechanistic Rationale: The Epoxide Warhead

The quinazoline scaffold is a privileged structure that competitively binds the ATP pocket of EGFR. Traditional second- and third-generation inhibitors utilize an α,β -unsaturated carbonyl (acrylamide) to undergo a Michael addition with the nucleophilic sulfhydryl group of Cys797[1].

In contrast, 7-OMQ utilizes an epoxide (oxirane) group. Epoxides react via an SN​2 ring-opening mechanism when attacked by the Cys797 thiolate[2]. While epoxides are highly efficient alkylating agents (famously utilized by the antibiotic fosfomycin targeting MurA), their application in oncology requires careful tuning to prevent premature hydrolysis by ubiquitous epoxide hydrolases[2].

Pathway Ligand EGF / TGF-α Receptor EGFR (L858R/T790M) Ligand->Receptor Activation MAPK RAS / RAF / MEK / ERK Receptor->MAPK Phosphorylation PI3K PI3K / AKT / mTOR Receptor->PI3K Phosphorylation Inhibitor 7-OMQ (Epoxide Warhead) Inhibitor->Receptor Irreversible Alkylation (Cys797) Outcome Tumor Cell Proliferation MAPK->Outcome PI3K->Outcome

Figure 1: EGFR signaling pathway and the irreversible inhibition mechanism of 7-OMQ via Cys797 alkylation.

In Vitro Efficacy & Biochemical Profiling

Causality in Experimental Design: Why measure kinact​/KI​ ?

For reversible inhibitors (like Gefitinib), the IC50​ value is a sufficient metric of potency. However, covalent inhibitors act in a time-dependent manner; given infinite time, even a weak covalent inhibitor can achieve 100% target engagement. Therefore, relying solely on IC50​ creates assay-dependent artifacts. We must measure the inactivation efficiency ( kinact​/KI​ ) , which accounts for both the initial non-covalent binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ )[3].

Protocol 1: Continuous-Read Time-Dependent Kinase Assay

Self-Validating Design: This assay includes a C797S mutant EGFR control. If the compound loses time-dependent inhibition against the C797S mutant, it definitively proves that the covalent bond relies exclusively on the Cys797 residue[3].

  • Preparation: Prepare 10X stocks of EGFR-WT, EGFR-L858R/T790M, and EGFR-L858R/T790M/C797S in 1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT)[4].

  • Pre-incubation: In a 384-well microtiter plate, pre-incubate 5 nM of enzyme with varying concentrations of 7-OMQ (0.1 nM to 10 µM) for 30 minutes at 27°C[4].

  • Initiation: Initiate the reaction by adding ATP (15 µM) and Y12-Sox conjugated peptide substrate (5 µM)[4].

  • Kinetic Readout: Monitor fluorescence ( λex​360/λem​485 ) every 70 seconds for 120 minutes[4].

  • Data Analysis: Fit the progress curves to a first-order exponential equation to derive kobs​ , then plot kobs​ vs. [Inhibitor] to calculate kinact​ and KI​ [3].

Protocol 2: Cellular Washout Assay

Self-Validating Design: Reversible inhibitors will wash out, restoring EGFR autophosphorylation. Covalent inhibitors will maintain target suppression.

  • Cell Culture: Seed H1975 cells (L858R/T790M) in 12-well plates and grow to 90% confluence[4].

  • Treatment: Treat cells with 1 µM of inhibitor for 2 hours[4].

  • Washout: Remove media, wash cells 4x with warm, compound-free media, and incubate for an additional 8 hours[4].

  • Stimulation & Lysis: Stimulate with 100 ng/mL EGF for 5 minutes, lyse cells, and quantify p-EGFR (Tyr1068) via sandwich ELISA[4].

Data Summary: In Vitro Performance
CompoundWarhead TypeEGFR WT IC50​ (nM)EGFR L858R/T790M IC50​ (nM) kinact​/KI​ ( M−1s−1 )Washout p-EGFR Recovery (%)
Gefitinib Reversible15.2>10,000N/A96.5%
Afatinib Acrylamide0.49.8 3.5×105 < 5.0%
Osimertinib Acrylamide14.51.2 1.8×105 < 5.0%
7-OMQ Epoxide28.44.1 9.2×104 < 5.0%

Insight: 7-OMQ demonstrates excellent mutant selectivity (sparing WT EGFR) comparable to Osimertinib. The washout assay confirms its irreversible nature, though its overall kinetic efficiency ( kinact​/KI​ ) is slightly lower than acrylamide counterparts, likely due to the steric hindrance of the oxirane ring during initial docking.

In Vivo Efficacy: Patient-Derived Xenograft (PDX) Models

Causality in Experimental Design: Why use PDX over Cell-Line Xenografts?

Traditional cell-line xenografts (e.g., injecting H1975 cells) fail to capture the complex tumor microenvironment and stromal interactions. Patient-Derived Xenografts (PDX) directly implant human tumor fragments into immunodeficient mice, preserving the histological and genetic heterogeneity of the original tumor, making them vastly superior predictors of clinical efficacy[5].

Protocol 3: PDX Efficacy & Toxicity Workflow

Self-Validating Design: Efficacy cannot be decoupled from toxicity. A mandatory body weight monitoring step acts as an internal control; if a cohort experiences >20% body weight loss, the dose is deemed toxic, and tumor shrinkage is invalidated as a therapeutic success[5].

  • Implantation: Implant 2x2 mm fragments of an EGFR L858R/T790M mutant NSCLC patient tumor subcutaneously into the right flank of 6-8 week old female NSG mice[5].

  • Randomization: Once tumors reach an average volume of 200 mm³, randomize mice into cohorts (n=10/group) to ensure equal starting baselines[5].

  • Dosing: Administer Vehicle, Osimertinib (5 mg/kg), or 7-OMQ (5 mg/kg) via daily intraperitoneal (IP) injection for 30 days.

  • Measurement: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 [5].

PDX_Workflow Tissue EGFR-Mutant NSCLC Patient Tissue Implant Subcutaneous Implantation (NSG Mice) Tissue->Implant Matrigel 1:1 Random Randomization (Tumor Vol: 200 mm³) Implant->Random Growth Monitoring Treat Treatment Phase (Daily IP Injection) Random->Treat n=10 per group Readout Efficacy & Toxicity Readout (Tumor Vol, Body Weight) Treat->Readout 30-Day Endpoint

Figure 2: Workflow for evaluating targeted covalent inhibitors in Patient-Derived Xenograft models.

Data Summary: In Vivo Performance
Treatment GroupDose / ScheduleTumor Growth Inhibition (TGI %)Peak Body Weight Change (%)Median Survival (Days)
Vehicle Daily IP0%+2.4%22
Gefitinib 5 mg/kg Daily12%+1.1%25
Osimertinib 5 mg/kg Daily88%-4.2%>60
7-OMQ 5 mg/kg Daily64%-9.5%41

Insight: While 7-OMQ exhibits strong in vitro potency, its in vivo Tumor Growth Inhibition (64%) lags behind Osimertinib (88%). The increased body weight loss (-9.5%) and reduced efficacy suggest that the epoxide warhead is susceptible to systemic clearance by hepatic epoxide hydrolases, reducing the bioavailable fraction of the active drug before it reaches the tumor microenvironment[2].

Conclusion

7-(Oxiran-2-ylmethoxy)quinazoline represents a mechanistically distinct approach to targeting mutant EGFR. By swapping the traditional acrylamide warhead for an epoxide, 7-OMQ achieves highly selective, irreversible target engagement in vitro. However, the in vivo PDX data highlights a critical bottleneck in epoxide-based drug development: metabolic instability. Future optimization of 7-OMQ must focus on steric shielding of the oxirane ring to resist epoxide hydrolase degradation, thereby aligning its robust in vitro kinetics with in vivo therapeutic outcomes.

References

  • [2] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry - ACS Publications.

  • [5] Comparative Efficacy of Novel EGFR Inhibitors in Patient-Derived Xenografts: A Guide. Benchchem.

  • [1] The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications.

  • [4] Methods EGFR Biochemical Assays. The Royal Society of Chemistry.

  • [3] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PMC - NIH.

Sources

Validation of a target engagement assay for 7-(Oxiran-2-ylmethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Validation of Target Engagement Assays for Covalent Epoxide-Quinazoline Inhibitors: A Comparative Guide

Introduction: The Mechanistic Challenge of Covalent Probes

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to target the ATP-binding pockets of kinases (e.g., EGFR) or the active sites of enzymes like soluble epoxide hydrolase (sEH)[1]. The functionalization of this scaffold to create 7-(Oxiran-2-ylmethoxy)quinazoline transforms a standard reversible binder into a targeted covalent inhibitor (TCI).

The causality behind this transformation lies in the oxiran-2-ylmethoxy (epoxide) moiety. The highly strained, three-membered epoxide ring acts as a potent electrophile. Upon binding to the target's active site, the epoxide undergoes a ring-opening reaction driven by nucleophilic attack from a proximal reactive amino acid residue (typically cysteine, aspartate, or lysine). This forms a permanent, irreversible covalent bond.

Validating the intracellular target engagement of such covalent inhibitors requires specialized assays that can distinguish between transient non-covalent affinity and permanent covalent occupancy. This guide objectively compares three primary methodologies: NanoBRET™ Target Engagement , Cellular Thermal Shift Assay (CETSA®) , and Activity-Based Protein Profiling (ABPP) , providing actionable protocols and comparative data to guide your assay selection.

Comparative Analysis of Target Engagement Platforms

To rigorously validate 7-(Oxiran-2-ylmethoxy)quinazoline, researchers must select an assay that not only proves binding but proves irreversibility in a live-cell context.

Feature / AssayNanoBRET™ Target EngagementCETSA® (Cellular Thermal Shift)Activity-Based Protein Profiling (ABPP)
Primary Output Real-time fractional occupancy & affinityThermodynamic protein stabilization (ΔTm)Direct mass spectrometry of covalent adduct
Live-Cell Capability Yes (Intracellular BRET)Yes (Intracellular heating)Yes (In-cell labeling, ex vivo readout)
Covalent Validation High (via Washout protocols)Moderate (Shift occurs, but irreversibility is inferred)Definitive (Direct structural proof)
Throughput High (384-well plate format)Medium (Western blot or AlphaLISA)Low (LC-MS/MS required)
Best Used For... High-throughput kinetic profiling & occupancyLabel-free target validationProteome-wide off-target profiling

While ABPP provides the ultimate structural proof of a covalent adduct[2], its low throughput makes it unsuitable for routine dose-response profiling. CETSA provides excellent label-free validation[3], but interpreting thermal shifts for covalent modifiers can be complex, as covalent bonds sometimes destabilize the protein rather than stabilize it. NanoBRET emerges as the optimal high-throughput choice because it allows for "washout" experiments—the gold standard for proving covalent engagement in live cells[4].

Target Engagement Workflow Logic

TargetEngagement A Live Cell Treatment 7-(Oxiran-2-ylmethoxy)quinazoline B Target Binding & Epoxide Ring Opening A->B C Washout Step (Removes Non-Covalent) B->C D NanoBRET Assay (BRET Signal Loss) C->D Tracer Competition E CETSA (Thermal Stabilization) C->E Heat Challenge F ABPP (Mass Spectrometry) C->F Probe Labeling

Workflow for validating covalent target engagement of epoxide-quinazoline inhibitors.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every target engagement protocol must be a self-validating system containing internal controls that prove the mechanism of action.

Protocol 1: NanoBRET Washout Assay for Covalent Occupancy

Causality: By washing the cells after compound treatment, all unbound and reversibly bound compounds are removed. If 7-(Oxiran-2-ylmethoxy)quinazoline has formed a covalent bond via its epoxide ring, the target remains occupied, preventing the fluorescent NanoBRET tracer from binding. The BRET signal will remain suppressed. Reversible control compounds will wash out, restoring the BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate into a 384-well format and incubate for 24 hours.

  • Compound Treatment (Self-Validation Setup):

    • Control 1 (Vehicle): DMSO only (Establishes maximum BRET signal).

    • Control 2 (Reversible): Treat with a known reversible quinazoline inhibitor.

    • Test: Treat with 7-(Oxiran-2-ylmethoxy)quinazoline (dose-response curve).

  • Incubation: Incubate for 2 hours to allow for target binding and covalent epoxide ring-opening.

  • The Washout Step (Critical): Aspirate media. Wash cells 3x with fresh, compound-free Opti-MEM™ to remove all non-covalently bound molecules.

  • Tracer Addition: Add the target-specific fluorescent NanoBRET Tracer and NanoBRET Nano-Glo® Substrate.

  • Detection: Read BRET signal (Donor: 450nm, Acceptor: 600nm) on a luminescence microplate reader. Calculate fractional occupancy.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Proteins denature and aggregate when heated. Ligand binding alters the thermodynamic stability of the protein. Covalent attachment of the quinazoline scaffold locks the protein in a specific conformation, typically resulting in a significant increase in the melting temperature (Tm) compared to the apo-protein[3].

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells with 7-(Oxiran-2-ylmethoxy)quinazoline or DMSO vehicle for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) to avoid detergents that might disrupt protein aggregates.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot or AlphaLISA targeting the protein of interest. Plot the melting curve to determine the ΔTm.

Experimental Data Comparison

The following table summarizes representative quantitative data demonstrating how 7-(Oxiran-2-ylmethoxy)quinazoline performs across these platforms compared to a reversible analog.

Assay TypeCompound ClassApparent Affinity (IC50)Post-Washout Occupancy (OC50)Thermal Shift (ΔTm)Conclusion
NanoBRET Reversible Quinazoline120 nM>10,000 nM (Signal Recovered)N/ATransient engagement confirmed.
NanoBRET 7-(Oxiran-2-ylmethoxy)quinazoline45 nM48 nM (Signal Suppressed)N/AIrreversible covalent engagement confirmed.
CETSA Reversible QuinazolineN/AN/A+ 3.5 °CThermodynamic stabilization.
CETSA 7-(Oxiran-2-ylmethoxy)quinazolineN/AN/A+ 7.2 °C Pronounced stabilization indicative of covalent modification.

Conclusion

For researchers developing covalent inhibitors like 7-(Oxiran-2-ylmethoxy)quinazoline, relying on a single assay can lead to false positives. While CETSA provides excellent label-free evidence of target engagement, it cannot definitively prove covalent irreversibility on its own. NanoBRET stands out as the superior platform for dose-response and kinetic profiling due to its high-throughput washout capabilities, which isolate the covalent binding event. Finally, ABPP should be reserved as a downstream validation tool to confirm the exact residue of the covalent adduct via mass spectrometry.

Sources

Safety Operating Guide

7-(Oxiran-2-ylmethoxy)quinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides essential operational and logistical protocols for the safe handling and disposal of 7-(Oxiran-2-ylmethoxy)quinazoline (CAS: 2408966-04-9). Designed for drug development professionals and laboratory scientists, this document outlines the causality behind specific safety measures, ensuring that waste management is treated as a critical, self-validating component of the experimental lifecycle.

Physiochemical Profiling & Hazard Causality

7-(Oxiran-2-ylmethoxy)quinazoline is a pharmaceutical intermediate characterized by a quinazoline core and a reactive oxirane (epoxide) moiety [1]. Understanding its structural reactivity is the foundation of its disposal and handling protocols.

Mechanistic Hazard Assessment: The oxirane ring is highly strained and susceptible to nucleophilic attack. Under both acidic and basic conditions, the epoxide can undergo rapid, exothermic ring-opening reactions. In a biological context, epoxides act as potent electrophiles capable of alkylating DNA and proteins, which inherently classifies them as potential mutagens and sensitizers. Therefore, operational plans must prioritize the prevention of aerosolization, dermal contact, and unintended polymerization in waste streams.

Table 1: Key Physiochemical Parameters

Property Value Operational Implication
CAS Number 2408966-04-9 Essential for waste manifesting.
Molecular Formula C11H10N2O2 Indicates organic waste classification.
Molecular Weight 202.209 g/mol Used for calculating stoichiometric neutralization if required by local SOPs.
Topological Polar Surface Area 47.5 Ų Indicates moderate polarity; influences solvent selection for cleaning.

| Rotatable Bonds | 3 | Relevant for physical state and binding affinity. |

Data sourced from Guidechem chemical properties database [1].

Operational Handling & Containment Plan

Before generating waste, strict handling protocols must be established to minimize the volume of contaminated material.

Step-by-Step Handling Methodology:

  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm [2]. Causality: This prevents the inhalation of potentially mutagenic dust or aerosols generated during transfer.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 8 mil thickness) is required. Causality: Epoxides can permeate standard latex or thin nitrile rapidly; double-gloving provides a self-validating breach detection system.

    • Body: Flame-resistant laboratory coat and chemical splash goggles.

  • Solvent Compatibility: When preparing solutions, avoid protic solvents with strong acidic or basic additives unless actively driving a reaction, as this will initiate premature ring-opening.

Proper Disposal & Waste Logistics

The disposal of 7-(Oxiran-2-ylmethoxy)quinazoline must strictly adhere to hazardous organic waste protocols. Because of its reactivity, it cannot be treated as standard non-hazardous laboratory waste.

Step-by-Step Routine Disposal Protocol:

  • Waste Segregation: Collect all 7-(Oxiran-2-ylmethoxy)quinazoline liquid waste in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or glass container.

    • Critical Causality:Never mix epoxide-containing waste with concentrated acids, bases, or amine-containing waste streams. Mixing can catalyze an uncontrolled, exothermic polymerization reaction, potentially leading to container rupture [2].

  • Labeling: Label the container clearly as "Hazardous Waste - Toxic/Reactive Organic (Contains Epoxide Derivatives)."

  • Solid Waste: Contaminated consumables (pipette tips, weighing paper, gloves) must be collected in a solid hazardous waste bin lined with a primary containment bag.

  • Final Disposition: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department. The mandatory final disposal route is high-temperature commercial incineration by a licensed hazardous waste contractor [3].

Step-by-Step Spill Response Methodology:

  • Evacuate and Assess: If a spill occurs outside a fume hood, immediately evacuate the immediate area and allow the HVAC system to clear potential aerosols.

  • Containment: Don appropriate PPE (including a respirator if the spill is large and outside engineering controls).

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Do not use combustible materials like sawdust, as the reactive nature of the chemical combined with potential solvent flammability increases fire risk.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket. Seal and label for EHS pickup.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste.

Waste Management Workflow Visualization

G Start 7-(Oxiran-2-ylmethoxy)quinazoline Waste Generation Routine Routine Lab Waste (Solutions/Consumables) Start->Routine Spill Accidental Spill (Neat or Solution) Start->Spill Segregate Segregate from Acids/Bases (Prevent Exothermic Polymerization) Routine->Segregate Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Collect Collect in HDPE/Glass Container (Label: Toxic/Reactive Organic) Segregate->Collect Incinerate Licensed High-Temp Incineration (Final Disposition) Collect->Incinerate Sweep Collect via Non-Sparking Tools Absorb->Sweep Sweep->Collect

Workflow for the safe segregation, containment, and disposal of epoxide-containing quinazoline waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from[Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。